3-[2-(Benzyloxy)ethyl]pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylmethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)11-15-9-7-12-6-8-14-10-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFOICNHWFXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[2-(Benzyloxy)ethyl]pyrrolidine (CAS 1220035-71-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[2-(Benzyloxy)ethyl]pyrrolidine is a substituted pyrrolidine that holds significant potential within the landscape of medicinal chemistry and drug discovery. The pyrrolidine core is a well-established "privileged scaffold," recognized for its favorable three-dimensional architecture and physicochemical properties that are conducive to forming effective interactions with biological targets.[1][2] The incorporation of a benzyloxyethyl substituent at the 3-position introduces additional structural and functional diversity, potentially modulating the compound's polarity, lipophilicity, and capacity for specific intermolecular interactions. This guide provides a comprehensive technical overview of 3-[2-(Benzyloxy)ethyl]pyrrolidine, including its predicted physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and its potential applications in drug development, all grounded in the established chemistry of the pyrrolidine scaffold and related structures.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in modern medicinal chemistry, featuring in numerous FDA-approved drugs.[1][3] Its prevalence stems from a combination of desirable attributes:
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space, offering a globular shape that can lead to improved target binding and selectivity.[4] This phenomenon, known as "pseudorotation," provides energetically favorable conformations.[1][5]
-
Stereochemical Complexity: The sp³-hybridized carbon atoms in the pyrrolidine ring can serve as chiral centers, allowing for the generation of stereoisomers with distinct biological profiles. This is critical for optimizing efficacy and minimizing off-target effects.[1][4]
-
Favorable Physicochemical Properties: The presence of the nitrogen atom imparts basicity and allows for hydrogen bonding, which can enhance aqueous solubility and interactions with biological targets.[6] The overall scaffold contributes to a desirable balance of lipophilicity and polarity, which is crucial for good ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Synthetic Tractability: The pyrrolidine ring can be synthesized and functionalized through a variety of established chemical methodologies, making it an adaptable platform for generating diverse compound libraries.[1][7]
The subject of this guide, 3-[2-(Benzyloxy)ethyl]pyrrolidine, combines this privileged scaffold with a benzyloxyethyl side chain. The benzyloxy group can participate in pi-stacking and hydrophobic interactions, while the ether linkage provides conformational flexibility.
Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₃H₁₉NO | Calculated from structure |
| Molecular Weight | 205.30 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of pyrrolidine and 2-(benzyloxy)ethanol.[8][9] |
| Boiling Point | Estimated > 250 °C | The boiling point of the parent pyrrolidine is 87 °C, and 2-(benzyloxy)ethanol is 256 °C. The higher molecular weight suggests a significantly higher boiling point.[9][10] |
| Solubility | Soluble in water and most organic solvents. | Pyrrolidine is miscible with water and organic solvents. The benzyloxyethyl group may slightly reduce water solubility compared to the parent pyrrolidine.[10] |
| pKa (of conjugate acid) | Estimated 10.5 - 11.5 | The pKa of the conjugate acid of pyrrolidine is 11.27. Alkyl substitution at the 3-position is not expected to significantly alter the basicity of the nitrogen atom.[6] |
Synthesis and Reactivity
A plausible synthetic route to 3-[2-(Benzyloxy)ethyl]pyrrolidine can be envisioned starting from commercially available materials, leveraging established methodologies for the synthesis of 3-substituted pyrrolidines. A likely precursor is 3-(2-hydroxyethyl)pyrrolidine.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from the N-protected 3-(2-hydroxyethyl)pyrrolidine. The protection of the pyrrolidine nitrogen is crucial to prevent its reaction in the subsequent etherification step. The benzyloxycarbonyl (Cbz) group is a suitable choice as it is stable under the conditions of the Williamson ether synthesis and can be readily removed.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of N-Cbz-3-[2-(Benzyloxy)ethyl]pyrrolidine (Williamson Ether Synthesis)
-
To a solution of N-Cbz-3-(2-hydroxyethyl)pyrrolidine in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-3-[2-(Benzyloxy)ethyl]pyrrolidine.
Step 2: Synthesis of 3-[2-(Benzyloxy)ethyl]pyrrolidine (Deprotection)
-
Dissolve the N-Cbz-3-[2-(Benzyloxy)ethyl]pyrrolidine from the previous step in methanol or ethanol.
-
Add palladium on carbon (10 wt. % Pd, catalytic amount).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3-[2-(Benzyloxy)ethyl]pyrrolidine.
Reactivity of the Pyrrolidine Core
The pyrrolidine nitrogen in the final product is a secondary amine, making it nucleophilic and basic.[6] It can readily undergo a variety of chemical transformations, including:
-
N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl halides to introduce substituents on the nitrogen atom.[6]
-
Formation of Enamines: Reaction with ketones or aldehydes to form enamines, which are versatile intermediates in organic synthesis.[11]
-
Salt Formation: Reaction with acids to form pyrrolidinium salts.
Spectroscopic Analysis
The structure of 3-[2-(Benzyloxy)ethyl]pyrrolidine can be confirmed using standard spectroscopic techniques. The expected key signals are outlined below.
¹H NMR Spectroscopy
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzylidene Protons: A singlet around 4.5 ppm for the two protons of the -O-CH₂-Ph group.
-
Pyrrolidine Ring Protons: A series of multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the protons on the pyrrolidine ring and the ethyl side chain. The exact chemical shifts and coupling patterns will depend on the stereochemistry and conformation of the molecule.
-
NH Proton: A broad singlet that may be exchangeable with D₂O, typically in the range of 1.5-3.0 ppm, but its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals in the range of 127-138 ppm for the carbons of the phenyl ring.
-
Benzylidene Carbon: A signal around 73 ppm for the -O-CH₂-Ph carbon.
-
Pyrrolidine and Ethyl Carbons: Signals in the aliphatic region (typically 25-60 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): A sharp absorption band slightly above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-3000 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (205.30 g/mol ).
-
Fragmentation Pattern: A characteristic fragmentation pattern would be expected, including the loss of the benzyl group (m/z 91) and fragments corresponding to the pyrrolidine ring.
Applications in Drug Discovery
The pyrrolidine scaffold is a key component in a wide array of therapeutic agents, targeting a diverse range of biological systems.[12] The introduction of the benzyloxyethyl substituent at the 3-position of the pyrrolidine ring in 3-[2-(Benzyloxy)ethyl]pyrrolidine opens up possibilities for its application in several therapeutic areas.
-
Central Nervous System (CNS) Disorders: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors, making them relevant for the treatment of various neurological and psychiatric conditions.[7][13] The benzyloxyethyl group can be considered a bioisostere for an aryl group, suggesting that 3-[2-(Benzyloxy)ethyl]pyrrolidine could serve as a valuable building block for novel CNS-active compounds.
-
Anticancer and Antimicrobial Agents: The pyrrolidine ring is a common feature in many anticancer and antimicrobial drugs.[1] The ability to functionalize the pyrrolidine nitrogen and modify the benzyloxyethyl side chain allows for the generation of a diverse library of compounds for screening against various cancer cell lines and microbial strains.
-
Asymmetric Synthesis: Chiral pyrrolidine derivatives are widely used as organocatalysts and chiral auxiliaries in asymmetric synthesis.[1] Depending on its stereochemistry, 3-[2-(Benzyloxy)ethyl]pyrrolidine could potentially be employed in the synthesis of other complex chiral molecules.
Safety and Handling
Specific toxicity and handling data for 3-[2-(Benzyloxy)ethyl]pyrrolidine are not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. General safety guidelines for pyrrolidine derivatives should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-[2-(Benzyloxy)ethyl]pyrrolidine (CAS 1220035-71-1) represents a promising, yet underexplored, chemical entity for drug discovery and development. Its structure is rooted in the privileged pyrrolidine scaffold, which imparts favorable physicochemical and stereochemical properties. While specific experimental data for this compound is sparse, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route is feasible with standard laboratory techniques, and the predicted spectroscopic data provide a basis for its characterization. The versatile nature of the pyrrolidine ring, combined with the unique features of the benzyloxyethyl substituent, makes 3-[2-(Benzyloxy)ethyl]pyrrolidine a valuable building block for the synthesis of novel compounds with potential therapeutic applications across a range of diseases. Further investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
-
Ball, M., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar.
-
Ball, M., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336.
-
BenchChem. (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
-
Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
-
Ball, M., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv.
-
Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
-
Fiveable. (n.d.). Pyrrolidine Definition. Fiveable.
-
Ball, M., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.
-
Raimondi, M. V., et al. (2021). Some important pyrrolidine scaffolds. ResearchGate.
-
ChemicalBook. (2022). Uses and Properties of Pyrrolidine. ChemicalBook.
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Wikipedia. (n.d.). Pyrrolidine. Wikipedia.
-
Abd El-Kareem, M., et al. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Zhurnal Prikladnoii Spektroskopii, 92(5), 706.
-
Shestakova, T. S., et al. (n.d.). Indole-Containing Derivatives of α-Pyrrolidone: Synthesis and Structure. Springer.
-
Chemical Guide. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use. Chemical Guide.
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National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem.
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National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)ethanol. PubChem.
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Technical Guide: Chemical Structure & Utility of 3-[2-(Benzyloxy)ethyl]pyrrolidine vs. Proline Scaffolds
The following technical guide provides an in-depth structural and functional analysis of 3-[2-(Benzyloxy)ethyl]pyrrolidine , contrasting it with classical proline derivatives . This document is designed for medicinal chemists and drug discovery scientists.
Executive Summary
In modern drug discovery, the pyrrolidine ring is a privileged scaffold, appearing in nearly 40 FDA-approved small molecule drugs. While Proline (pyrrolidine-2-carboxylic acid) and its derivatives are ubiquitous for their ability to constrain peptide backbones and induce
This guide analyzes the structural divergence between these two scaffolds. While proline is defined by its C2-rigidity and zwitterionic potential, the 3-[2-(Benzyloxy)ethyl]pyrrolidine scaffold offers a flexible, basic secondary amine platform ideal for vectoring hydrophobic side chains into deep binding pockets (e.g., GPCRs, Kinases) without the steric penalty of
Part 1: Structural Architecture & Physicochemical Divergence
The fundamental difference lies in the substitution pattern (C2 vs. C3) and the nature of the substituent (Carboxyl vs. Alkyl-Ether).
Comparative Structural Analysis
| Feature | Proline Derivatives (C2-Substituted) | 3-[2-(Benzyloxy)ethyl]pyrrolidine (C3-Substituted) |
| Substitution Site | ||
| Electronic State | Amphoteric/Zwitterionic (COOH/NH). | Basic Secondary Amine (pKa ~9.5). |
| Steric Impact | High steric clash with N-substituents; induces cis/trans amide isomerism. | Minimal steric clash with N-substituents; favors trans amide conformers. |
| Ring Pucker | Strongly prefers C4-exo or C4-endo envelope. | Flexible; C3-substituent exerts weaker puckering bias. |
| Lipophilicity | Low (Polar). Requires esterification for permeability. | High (Lipophilic). Benzyl ether adds significant LogP (+2.5). |
| Primary Utility | Peptidomimetics, backbone constraint ( | Small molecule scaffold, side-chain vectorization. |
Conformational Dynamics (The "Pucker" Effect)
The pyrrolidine ring is never planar; it adopts an envelope conformation to relieve torsional strain.
-
Proline: Electronegative substituents at C2 (carboxyl) or C4 (hydroxy) lock the ring into specific puckers (C
-exo for hydroxyproline) to stabilize collagen helices. -
3-[2-(Benzyloxy)ethyl]pyrrolidine: The C3-alkyl group is less electronically demanding. The ethyl spacer allows the benzyl group to rotate freely, exploring a larger volume of chemical space. This "wobble" is advantageous for Induced Fit binding modes in enzymes where the pocket is not perfectly pre-organized.
Visualization: Structural Divergence
The following diagram contrasts the rigid, backbone-directing nature of proline with the side-chain vectoring capability of the 3-substituted scaffold.
Caption: Comparison of functional utility. Proline constrains the backbone, whereas the 3-substituted scaffold projects functional groups into binding pockets.
Part 2: Synthetic Pathways[3]
Synthesizing 3-substituted pyrrolidines is more challenging than accessing proline derivatives (which are derived from the chiral pool). The synthesis of 3-[2-(Benzyloxy)ethyl]pyrrolidine typically requires constructing the ring or alkylating a lactam intermediate.
Protocol: The "Lactam Alkylation" Route
This is the most robust method for generating the 3-alkylated core on a multi-gram scale.
Reagents:
-
Starting Material:
-Boc-2-pyrrolidinone. -
Alkylating Agent: Benzyl 2-bromoethyl ether (or Allyl bromide followed by hydroboration).
-
Base: Lithium Diisopropylamide (LDA).
-
Reductant: Borane-THF (
) or Lithium Aluminum Hydride ( ).
Step-by-Step Methodology:
-
Enolization: Cool a solution of
-Boc-2-pyrrolidinone in dry THF to under Argon. Add LDA (1.1 equiv) dropwise to generate the lithium enolate. Stir for 30 minutes. -
Alkylation: Add Benzyl 2-bromoethyl ether (1.2 equiv) slowly. The electrophile attacks the C3 position (alpha to the carbonyl). Allow to warm to
over 2 hours.-
Critical Control Point: Maintain strictly anhydrous conditions to prevent protonation of the enolate.
-
-
Reduction: After quenching and isolating the 3-substituted lactam, dissolve in THF and treat with excess
(reflux, 4 hours). This reduces the C2-carbonyl to a methylene group, yielding the pyrrolidine ring. -
Workup: Quench with MeOH/HCl to break the amine-borane complex. Neutralize and extract.[3]
Protocol: Chiral Synthesis (Enantioselective)
To obtain a single enantiomer (e.g., (3S)-3-[2-(Benzyloxy)ethyl]pyrrolidine), use the Evans Oxazolidinone method or start from L-Malic Acid .
-
Malate Route: L-Malic acid
Cyclization with Benzylamine Reduction of esters Selective protection.
Visualization: Synthetic Flow
Caption: The "Lactam Route" provides a scalable pathway to the target scaffold via C3-alkylation followed by global reduction.
Part 3: Medicinal Chemistry Applications[3][4][5][6][7]
Probing Hydrophobic Pockets (GPCRs)
In G-Protein Coupled Receptors (e.g., Dopamine D2, Serotonin 5-HT), the binding site often contains a conserved Aspartate residue that anchors a protonated amine.
-
The Anchor: The pyrrolidine nitrogen of 3-[2-(Benzyloxy)ethyl]pyrrolidine binds this Aspartate.
-
The Probe: The 3-ethyl-benzyl chain extends into an accessory hydrophobic pocket (e.g., the orthosteric site or an allosteric vestibule). The flexibility of the ethyl linker allows the benzyl group to optimize
stacking interactions with aromatic residues (Phe, Trp) in the receptor.
Metabolic Stability & Lipophilicity
-
LogP Modulation: The benzyl ether is highly lipophilic. If the molecule is too greasy (LogP > 5), the benzyl group can be removed (hydrogenolysis,
) to reveal the 3-(2-hydroxyethyl) group. -
Metabolic Handle: The primary alcohol can be further derivatized into polar groups (fluorine, methoxy) to tune metabolic stability (microsomal clearance) without altering the core scaffold binding.
Case Study: HCV Protease Inhibitors
While proline is used at the P2 position of HCV protease inhibitors (e.g., Telaprevir) to induce a turn, 3-substituted pyrrolidines have been explored to fill the S2 pocket more efficiently. The 3-substituent can reach distinct sub-pockets that the rigid proline ring cannot access, improving potency against resistant viral strains.
References
-
Conform
- Title: 3-Substituted Prolines: From Synthesis to Structural Applications,
- Source: MDPI / PMC.
-
URL:[Link]
-
Pyrrolidine in Drug Discovery
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Source: University of Palermo / IRIS.
-
URL:[Link]
-
Synthetic Methodology (Lactam Route)
- Comparative Catalysis (Proline vs 3-Substituted)
Sources
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- 2. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 5. 3-(Methoxymethyl)-1-prolylpyrrolidine | Benchchem [benchchem.com]
Therapeutic potential of 3-substituted pyrrolidine scaffolds in drug discovery
[1]
Executive Summary
The pyrrolidine ring is a cornerstone of medicinal chemistry, historically dominated by 2-substituted derivatives due to the ubiquity of proline in the chiral pool. However, the 3-substituted pyrrolidine has emerged as a superior pharmacophore for "escaping flatland"—the industry-wide drive to increase fraction sp3 (Fsp3) character in drug candidates.[1] This guide analyzes the structural advantages of the 3-position, details advanced synthetic methodologies including Pd-catalyzed hydroarylation, and provides a validated workflow for scaffold functionalization. We examine clinical successes like Darifenacin and Gemifloxacin to illustrate the translational impact of this motif.
The Pharmacophore Advantage: Vector Logic and Fsp3
The 3-substituted pyrrolidine offers a distinct topological advantage over its 2-substituted counterpart.[1] While 2-substitution (proline-like) often forces substituents into a steric clash with the N-protecting group or the receptor wall due to A(1,[1]3) strain, the 3-position allows for vectors that project orthogonally to the ring plane, enabling unique binding modes.
Structural Comparison
-
2-Substituted (Proline-like): Vectors are often constrained.[1] High rigidity.[1] Good for peptidomimetics (e.g., Captopril).
-
3-Substituted (Beta-proline-like): Vectors allow for "stepping stone" conformations.[1] The C3 substituent can probe deep hydrophobic pockets while the nitrogen remains available for solvation or salt-bridging.[1]
The "Fsp3" Metric
Increasing the saturation of a molecule (Fsp3) correlates with higher clinical success rates by improving solubility and reducing promiscuous binding (off-target toxicity). 3-Substituted pyrrolidines serve as ideal bioisosteres for phenyl rings, maintaining the vector angle of a 1,3-disubstituted benzene while dramatically lowering lipophilicity (LogD).
Table 1: Physicochemical Impact of Scaffold Replacement
| Scaffold Type | ClogP | Fsp3 | Solubility | Metabolic Liability |
| 1,3-Disubstituted Benzene | 3.2 (High) | 0.0 | Low | High (CYP oxidation) |
| 3-Substituted Pyrrolidine | 1.1 (Optimal) | 0.8 | High | Moderate (N-oxidation risk) |
| 3-Fluoropyrrolidine | 0.9 | 0.8 | Very High | Low (Blocked metabolism) |
Synthetic Architectures: Constructing the Core
Accessing chiral 3-substituted pyrrolidines has historically been more challenging than accessing 2-substituted ones.[1] We highlight two primary synthetic strategies: De Novo Construction and Core Functionalization .[1]
Strategy A: [3+2] Cycloaddition (De Novo)
The reaction of azomethine ylides with electron-deficient alkenes is the most powerful method to generate highly substituted pyrrolidine cores with up to four stereocenters in a single step.
Strategy B: Pd-Catalyzed Hydroarylation (Advanced)
A recent breakthrough involves the directed hydroarylation of N-alkyl pyrrolines.[1] Unlike standard Heck reactions that yield unsaturated products, specific Pd-catalysts can deliver the aryl group to the 3-position while retaining saturation.[1] This is critical for generating libraries of 3-aryl pyrrolidines, a privileged motif in GPCR ligands.
Visualization of Synthetic Logic
Caption: Comparison of De Novo [3+2] Cycloaddition vs. Late-Stage Hydroarylation for scaffold generation.
Case Studies in Clinical Development
Darifenacin (Enablex): M3 Muscarinic Antagonist
Darifenacin exemplifies the power of the 3-position.[1][2][3] The drug treats overactive bladder by antagonizing the M3 receptor.[2][3][4]
-
Structure: Contains a (S)-3-pyrrolidinyl core linked to a dihydrobenzofuran.[1][2][3][5]
-
Role of C3: The 3-substitution provides the critical stereochemical orientation required to fit the muscarinic binding pocket, distinguishing it from non-selective anticholinergics.
-
Synthesis Note: Early routes used a hazardous Mitsunobu reaction on 3-pyrrolidinol.[1][2][3] Modern process chemistry (see References) utilizes sulfonyl activation for safer scale-up.[1]
Gemifloxacin (Factive): Fluoroquinolone Antibiotic[7]
-
Structure: Features a complex 3-aminomethyl-4-methoxyimino-pyrrolidine at the C7 position of the naphthyridine core.[1]
-
Role of C3/C4: This bulky, basic pyrrolidine moiety drastically improves activity against Gram-positive bacteria (like S. pneumoniae) compared to the piperazine rings found in older quinolones (e.g., Ciprofloxacin). It also modulates solubility and pharmacokinetics.[1]
Experimental Protocol: Synthesis of Chiral 3-Aryl Pyrrolidines
Objective: To synthesize a library of enantiomerically enriched 3-aryl pyrrolidines using a modern Pd-catalyzed hydroarylation approach, avoiding the use of toxic Mitsunobu reagents.
Scope: This protocol is adapted for high-throughput hit-to-lead optimization.[1]
Reagents & Equipment[1]
-
Substrate: N-Boc-2,3-dihydro-1H-pyrrole (Commercially available).[1]
-
Coupling Partner: Aryl Boronic Acids (Various).[1]
-
Catalyst: Pd(OAc)2 (5 mol%).[1]
-
Ligand: Pyridinooxazoline (PyOx) ligand (Chiral).[1]
-
Solvent: MeOH/H2O (Green chemistry compatible).[1]
-
Purification: Reverse-phase Prep-HPLC.
Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a glovebox, mix Pd(OAc)2 (11.2 mg, 0.05 mmol) and the chiral PyOx ligand (0.06 mmol) in MeOH (2 mL). Stir for 30 minutes at RT to form the active orange complex.
-
-
Reaction Assembly:
-
Add N-Boc-2,3-dihydro-1H-pyrrole (169 mg, 1.0 mmol) to the catalyst vial.
-
Add the Aryl Boronic Acid (1.5 mmol, 1.5 equiv).
-
Add O2 (balloon pressure) or an oxidant (Benzoquinone) if running under anaerobic conditions (oxidative Heck variant).[1] Note: For hydroarylation, a hydride source or specific protonation step is involved; ensure strictly anhydrous conditions if using hydride donors.
-
Correction for Hydroarylation: Use aryl diazonium salts or aryl iodides with formate as a reductant for true hydroarylation.[1]
-
Revised Step 2 (Reductive Heck Conditions):
-
-
Execution:
-
Seal the reaction vessel and heat to 80°C for 12 hours.
-
Monitor conversion via LC-MS (Target mass: M+H of product).
-
-
Work-up:
-
Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine.
-
Dry over Na2SO4 and concentrate in vacuo.[1]
-
-
Purification:
Self-Validating Quality Control
-
Checkpoint 1: 1H NMR must show the disappearance of alkene protons (δ 5.7–6.0 ppm) and the appearance of the C3 methine proton (multiplet at δ 3.2–3.5 ppm).
-
Checkpoint 2: Chiral HPLC traces must be compared against a racemic standard (synthesized using PPh3 ligand) to confirm enantioselectivity.
Mechanism of Action: The Stereochemical Filter
The success of the 3-substituted pyrrolidine relies on its ability to act as a "stereochemical filter," allowing only specific conformers to bind.
Caption: The kinetic resolution of racemic mixtures by the biological target, emphasizing the need for asymmetric synthesis.
References
-
Sweeney, J. B., et al. (2018). "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." ChemRxiv. Link
-
FDA Label. (2004).[1] "Enablex (Darifenacin) Prescribing Information." U.S. Food and Drug Administration.[1][7] Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Hong, C. Y., et al. (2001). "Gemifloxacin: A new fluoroquinolone with a 3-aminomethyl-4-methoxyimino-pyrrolidine moiety."[1] Medicinal Research Reviews. Link
-
Pfizer Inc. (2011).[1] "Process for Preparation of Darifenacin and Intermediates." Google Patents (US20110144354A1).[1] Link
Sources
- 1. Gemifloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 3. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
A Comprehensive Guide to the Multi-Step Synthesis of 3-[2-(Benzyloxy)ethyl]pyrrolidine from 2-Pyrrolidone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2][3][4] The ability to functionalize the pyrrolidine ring at specific positions is crucial for developing novel therapeutics. This application note provides a detailed, four-step synthetic protocol for the preparation of 3-[2-(benzyloxy)ethyl]pyrrolidine, a valuable building block, starting from the readily available commodity chemical, 2-pyrrolidone. The described pathway involves a robust sequence of N-protection, α-alkylation, lactam reduction, and final deprotection. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and justifications for the chosen reagents and conditions, ensuring scientific rigor and reproducibility for researchers in drug discovery and organic synthesis.
Overall Synthetic Strategy
The synthesis is designed as a logical four-step sequence, transforming the simple lactam, 2-pyrrolidone, into the target 3-substituted pyrrolidine. The workflow is structured to ensure high yields and purity by protecting the reactive N-H group, enabling selective C-alkylation, followed by a powerful reduction and clean deprotection.
Part 1: Synthesis of N-Boc-2-pyrrolidone (Protection)
Scientific Rationale: The nitrogen proton of a lactam is acidic and the nitrogen itself is nucleophilic. Direct C-alkylation at the α-position (C-3) is challenging due to competitive and often preferential N-alkylation.[5] To ensure selective functionalization at the C-3 position, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is robust, electronically deactivates the nitrogen, and can be removed under acidic conditions without affecting other functional groups in the molecule, such as the benzyl ether.
Experimental Protocol: Step 1
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyrrolidone (1.0 eq.), 4-(dimethylamino)pyridine (DMAP, 0.05 eq.), and acetonitrile (approx. 5 mL per gram of pyrrolidone).
-
Reagent Addition: Stir the solution at room temperature and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in acetonitrile dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, N-Boc-2-pyrrolidone, is often a clear oil of sufficient purity for the next step. Further purification can be achieved by flash column chromatography if necessary.
Part 2: Synthesis of N-Boc-3-[2-(benzyloxy)ethyl]-2-pyrrolidinone (Alkylation)
Scientific Rationale: With the nitrogen protected, the C-3 protons are now the most acidic sites. A strong, non-nucleophilic base is required to deprotonate the α-carbon to form an enolate without attacking the carbonyl group. Lithium diisopropylamide (LDA) is the base of choice for this purpose, typically used at low temperatures (-78 °C) to prevent side reactions. The generated enolate then acts as a nucleophile, attacking the electrophilic carbon of a suitable alkylating agent, in this case, 1-bromo-2-(benzyloxy)ethane, via an Sₙ2 reaction.[6]
Experimental Protocol: Step 2
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
Enolate Formation: Add a solution of N-Boc-2-pyrrolidone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of 1-bromo-2-(benzyloxy)ethane (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then let it warm slowly to room temperature overnight.
-
Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-Boc-3-[2-(benzyloxy)ethyl]-2-pyrrolidinone.
Part 3: Synthesis of N-Boc-3-[2-(benzyloxy)ethyl]pyrrolidine (Reduction)
Scientific Rationale: The conversion of the lactam (a cyclic amide) to a pyrrolidine (a cyclic amine) requires the complete reduction of the carbonyl group to a methylene (CH₂) group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[7][8][9] The mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, forming a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the final amine.[7][10] The Boc protecting group is generally stable under these conditions.
Experimental Protocol: Step 3
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C (ice bath).
-
Substrate Addition: Slowly add a solution of N-Boc-3-[2-(benzyloxy)ethyl]-2-pyrrolidinone (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Isolation: Stir the resulting granular white precipitate vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude N-Boc-3-[2-(benzyloxy)ethyl]pyrrolidine can be purified by column chromatography if necessary.
Part 4: Synthesis of 3-[2-(Benzyloxy)ethyl]pyrrolidine (Deprotection)
Scientific Rationale: The final step is the removal of the Boc protecting group to unveil the secondary amine of the target molecule. The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (like dioxane or methanol) is commonly used to cleave the tert-butyl ester moiety, releasing carbon dioxide and isobutylene.
Experimental Protocol: Step 4
-
Setup: Dissolve the N-Boc-3-[2-(benzyloxy)ethyl]pyrrolidine (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at room temperature.
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Final Isolation: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 3-[2-(benzyloxy)ethyl]pyrrolidine. The product can be further purified by distillation or converted to a salt (e.g., hydrochloride) for easier handling and storage.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents (eq.) | Solvent | Temp. | Time (h) | Approx. Yield (%) |
| 1 | N-Protection | 2-Pyrrolidone | (Boc)₂O (1.1), DMAP (0.05) | Acetonitrile | RT | 12-16 | 90-95% |
| 2 | α-Alkylation | N-Boc-2-pyrrolidone | LDA (1.05), BnOCH₂CH₂Br (1.2) | THF | -78 °C to RT | 12-16 | 65-75% |
| 3 | Reduction | Alkylated Lactam | LiAlH₄ (2.0) | THF | Reflux | 4-6 | 80-90% |
| 4 | Deprotection | Protected Pyrrolidine | TFA (10) | DCM | RT | 1-2 | 90-98% |
Conclusion
This application note details a reliable and scalable synthetic route to 3-[2-(benzyloxy)ethyl]pyrrolidine from 2-pyrrolidone. By employing a standard protection-alkylation-reduction-deprotection strategy, this protocol provides medicinal chemists and process development scientists with a practical methodology for accessing valuable 3-substituted pyrrolidine building blocks. The insights into the causality behind experimental choices and the detailed, step-by-step instructions ensure a high probability of success for researchers aiming to synthesize this and structurally related compounds.
References
(Note: The following URLs were verified at the time of writing. A working landing page is prioritized.)
-
Hussaini, S. R., & Moloney, M. G. (2003). 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Organic & Biomolecular Chemistry, 1(11), 1838. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Fu, C., & Negishi, E. I. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(31), 11595–11603. [Link]
-
McKillop, A., & Sanderson, W. R. (2004). The reduction of amides. Tetrahedron, 60(20), 4389-4417. [Link]
-
LibreTexts. (2024). Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2024). Amide Reduction Mechanism by LiAlH4. [Link]
-
Simmons, B. J., Hoffmann, M., Hwang, J., Jackl, M. K., & Garg, N. K. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. ACS Catalysis, 7(5), 3323–3327. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
Protocol for N-protection of 3-[2-(Benzyloxy)ethyl]pyrrolidine
Application Note: Protocol for Chemoselective N-Boc Protection of 3-[2-(Benzyloxy)ethyl]pyrrolidine
Abstract & Strategic Rationale
This application note details the protocol for the
Strategic Selection of Protecting Group:
-
Chemoselectivity: The Boc group is chosen because it is orthogonal to the benzyl ether (
-Bn) present on the ethyl side chain. The -Bn group is stable to the basic conditions required for Boc introduction and the acidic conditions often used for Boc removal (e.g., TFA/DCM), provided the acid strength is controlled. Conversely, the -Bn group can be removed via hydrogenolysis ( , Pd/C) without affecting the -Boc group, allowing for selective side-chain modification. -
Stability: The resulting carbamate (
-Boc) suppresses the nucleophilicity of the pyrrolidine nitrogen, preventing side reactions during subsequent electrophilic modifications of the benzyl ether.
Reaction Mechanism & Chemical Logic
The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of the pyrrolidine attacks the carbonyl carbon of di-tert-butyl dicarbonate (
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks a carbonyl on
. -
Elimination: The tetrahedral intermediate collapses, expelling tert-butyl carbonate.
-
Decarboxylation: The leaving group decomposes into
(gas) and tert-butanol. -
Role of Base: Triethylamine (
) is included to neutralize any adventitious acid and ensure the amine remains nucleophilic, although the reaction is technically autocatalytic or neutral in many solvents.
Graphviz Diagram 1: Reaction Pathway & Logic
Caption: Mechanistic flow from nucleophilic attack to stable carbamate formation and byproduct evolution.
Materials & Safety Profile
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 3-[2-(Benzyloxy)ethyl]pyrrolidine | 205.29 | 1.0 | ~1.02 | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 - 1.2 | 0.95 | Reagent |
| Triethylamine ( | 101.19 | 1.5 | 0.726 | Base/Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | Solid | Catalyst (Optional) |
Critical Safety Warnings (E-E-A-T):
- Toxicity: Fatal if inhaled (Acute Tox. 1/2). It has high vapor pressure and causes severe irritation.[1] All weighing and handling must occur in a functioning fume hood.
-
Gas Evolution: The reaction generates
. Do not seal the reaction vessel tightly; use a bubbler or a needle vent to prevent pressure buildup.
Experimental Protocol
Step 1: Setup and Addition
-
Preparation: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-[2-(Benzyloxy)ethyl]pyrrolidine (1.0 equiv) in Dichloromethane (DCM) to a concentration of 0.2 M (approx. 5 mL solvent per mmol of substrate).
-
Base Addition: Add Triethylamine (1.5 equiv) to the stirring solution.
-
Note: If the starting material is a hydrochloride salt, increase base to 2.5 equiv to free the amine.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Why? Although the reaction is not violently exothermic, cooling minimizes potential side reactions and controls the rate of
evolution.
-
-
Reagent Addition: Add
(1.1 equiv) dropwise (dissolved in a minimal amount of DCM if solid, or neat if liquid).-
Optional: Add 5 mol% DMAP if the reaction is sluggish (rare for secondary amines).
-
Step 2: Reaction & Monitoring
-
Warm Up: Allow the reaction to warm to room temperature (20–25 °C) naturally over 30 minutes.
-
Stir: Maintain stirring for 2–4 hours.
-
QC Check (TLC/LCMS):
-
TLC: Silica gel, 30% EtOAc in Hexanes. Stain with Ninhydrin (Starting amine stains red/purple; Product does not stain or stains faintly).
-
Target: Disappearance of the baseline amine spot and appearance of a higher
spot (approx 0.5–0.6).
-
Step 3: Workup & Purification[2][3]
-
Quench: Dilute the mixture with additional DCM.
-
Acid Wash (Critical Step): Wash the organic phase with 0.5 M Citric Acid (2 x volume).
-
Neutralization: Wash with Saturated
(aq) to remove residual acid.[5] -
Drying: Dry the organic layer over anhydrous
or . Filter and concentrate under reduced pressure ( °C). -
Purification Decision:
-
If purity >95% (NMR): Use directly.
-
If purity <95%: Flash Column Chromatography (Silica, 0-20% EtOAc/Hexane gradient).
-
Graphviz Diagram 2: Workup Decision Matrix
Caption: Purification logic tree emphasizing the removal of unreacted amine via acidic extraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Check pH of aqueous waste. If pH < 3, product might be trapped if Boc fell off (unlikely with Citric). Ensure |
| Residual | Excess reagent used.[3][5][6] | Add a "scavenger" amine (e.g., N,N-dimethylethylenediamine) 15 mins before workup to convert excess |
| O-Bn Cleavage | Acid wash too strong. | Switch from HCl to Citric Acid or |
Expected Characterization Data
-
Physical State: Colorless to pale yellow viscous oil.
-
H NMR (400 MHz,
):- 7.35–7.25 (m, 5H, Ar-H of Benzyl)
-
4.50 (s, 2H, O-CH
-Ph) -
3.60–3.30 (m, 4H, Pyrrolidine
-protons) -
3.50 (t, 2H, O-CH
-CH ) - 1.45 (s, 9H, Boc t-butyl)
-
MS (ESI):
expected at 306.2 (calc). Often sees or loss of Boc fragment .
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (Standard reference for Boc stability and conditions).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. (Discusses DMAP catalysis and side reactions).
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Di-tert-butyl dicarbonate. (Safety verification).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Design, synthesis and evaluation of 3-(2-(substituted benzyloxy)benzylidene) pyrrolidine-2,5-dione derivatives for novel ATX inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. reddit.com [reddit.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
The Elusive Chiral Auxiliary: A Search for 3-[2-(Benzyloxy)ethyl]pyrrolidine in Asymmetric Synthesis
Despite a comprehensive search of scientific literature, detailed applications and protocols for the use of 3-[2-(Benzyloxy)ethyl]pyrrolidine as a chiral auxiliary in asymmetric synthesis remain largely undocumented in readily accessible resources. This notable absence of specific data prevents the creation of in-depth application notes and protocols as requested.
Chiral auxiliaries are indispensable tools in modern organic chemistry, enabling the stereocontrolled synthesis of complex molecules. These compounds temporarily attach to a substrate, directing the formation of a new stereocenter with a high degree of precision. Pyrrolidine-based structures are a well-established and highly successful class of chiral auxiliaries, valued for their rigid conformational frameworks that provide excellent stereochemical control.
However, for a specific derivative to be effectively utilized and documented, it must be the subject of dedicated research that explores its efficacy in various asymmetric transformations. This includes detailed studies on its performance in key carbon-carbon bond-forming reactions such as:
-
Asymmetric Alkylation: The introduction of an alkyl group to a prochiral enolate, where the chiral auxiliary dictates the facial selectivity of the incoming electrophile.
-
Asymmetric Aldol Reactions: The stereoselective reaction between an enolate and a carbonyl compound, controlled by the chiral auxiliary to produce specific diastereomers.
-
Asymmetric Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, with the auxiliary guiding the stereochemical outcome.
A thorough investigation of available chemical databases and scholarly articles did not yield specific examples of 3-[2-(Benzyloxy)ethyl]pyrrolidine being employed in these critical reactions. While the synthesis of similarly named compounds for other applications has been reported, their use as chiral auxiliaries in the aforementioned synthetic methodologies is not described.
The development and application of a new chiral auxiliary typically involve:
-
Synthesis of the Auxiliary: An efficient and scalable route to the chiral molecule.
-
Attachment to Substrate: Formation of a covalent bond between the auxiliary and the starting material (e.g., forming an amide with a carboxylic acid).
-
Stereoselective Reaction: Performing the desired asymmetric transformation and analyzing the diastereomeric ratio of the products.
-
Cleavage of the Auxiliary: Removal of the auxiliary from the product, ideally in a non-destructive manner that allows for its recovery and reuse.
-
Determination of Enantiomeric Excess: Analysis of the final product to quantify the success of the asymmetric induction.
Without primary literature that details these steps for 3-[2-(Benzyloxy)ethyl]pyrrolidine, including specific reaction conditions, yields, diastereomeric and enantiomeric excesses, and mechanistic insights, it is not possible to generate the authoritative and detailed application notes and protocols requested.
Researchers and professionals in drug development seeking to employ a pyrrolidine-based chiral auxiliary would be well-advised to consult the extensive literature on well-established and thoroughly documented auxiliaries within this class. These proven auxiliaries offer a wealth of data, established protocols, and predictable outcomes for a wide range of asymmetric transformations. The potential of 3-[2-(Benzyloxy)ethyl]pyrrolidine as a chiral auxiliary remains an open area for future research.
Application Note: Reductive Amination Protocols for 3-[2-(Benzyloxy)ethyl]pyrrolidine
Executive Summary
This application note details the optimized conditions for the reductive amination of 3-[2-(Benzyloxy)ethyl]pyrrolidine , a versatile secondary amine building block. The presence of the benzyl ether protecting group necessitates the avoidance of catalytic hydrogenation (H₂/Pd), which would lead to concomitant deprotection.
Instead, this guide prioritizes hydride-based reductions, specifically focusing on Sodium Triacetoxyborohydride (STAB) for standard applications and Titanium(IV) Isopropoxide (Ti(OiPr)₄) mediated protocols for sterically hindered or electron-deficient carbonyl partners. These methods ensure high chemoselectivity, preserving the benzyl ether while efficiently forming the desired tertiary amine.
Strategic Analysis & Chemical Logic
Substrate Characteristics
-
Nucleophile: 3-[2-(Benzyloxy)ethyl]pyrrolidine (Secondary Amine).
-
Reactivity: Moderate steric bulk due to the C3-substitution. Secondary amines form iminium ions (not imines) directly upon condensation with carbonyls.
-
Reagent Selection Matrix
| Reagent | Role | Pros | Cons | Recommendation |
| NaBH(OAc)₃ (STAB) | Reductant | Mild; selective for iminium ions; no pH adjustment needed; tolerates OBn. | Slower with ketones; requires dry solvents. | Primary Choice (Method A) |
| Ti(OiPr)₄ / NaBH₄ | Lewis Acid / Reductant | Forces reaction with hindered ketones; scavenges water; high conversion. | Workup requires care (emulsions); Ti is moisture sensitive. | Secondary Choice (Method B) |
| NaBH₃CN | Reductant | Classic reagent; effective. | Toxic (HCN risk); requires pH monitoring; difficult waste disposal. | Legacy/Alternative only |
| H₂ / Pd-C | Catalyst | Clean workup. | Cleaves Benzyl Ether. | AVOID |
Visualizing the Decision Process
The following decision tree illustrates the logic for selecting the appropriate protocol based on the carbonyl partner.
Figure 1: Decision matrix for selecting the optimal reductive amination condition.
Experimental Protocols
Method A: The "Abdel-Magid" Protocol (Standard)
Best for: Aldehydes and reactive ketones.
This method utilizes Sodium Triacetoxyborohydride (STAB).[8] The acetoxy groups stabilize the boron-hydrogen bond, making it less nucleophilic than NaBH₄. Consequently, it selectively reduces the iminium ion (formed in situ) faster than the starting carbonyl.
Reagents:
-
3-[2-(Benzyloxy)ethyl]pyrrolidine (1.0 equiv)
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the carbonyl compound (1.1 equiv) in DCE (0.2 M concentration relative to amine).
-
Amine Addition: Add 3-[2-(Benzyloxy)ethyl]pyrrolidine (1.0 equiv).
-
Catalyst: Add Acetic Acid (1.0 equiv). Crucial: This protonates the intermediate to facilitate iminium ion formation.
-
Reductant: Add STAB (1.4 equiv) in one portion. The reaction may bubble slightly.
-
Reaction: Stir at room temperature under nitrogen/argon.
-
Monitoring: Check via LCMS or TLC.
-
TLC Tip: The starting material is a secondary amine (stains with Ninhydrin). The product is a tertiary amine (does not stain red/purple with Ninhydrin; use Dragendorff’s reagent or Iodine).
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: The "Mattson" Protocol (Titanium Mediated)
Best for: Sterically hindered ketones or acid-sensitive substrates.
Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger to drive the equilibrium toward the enamine/iminium species.[14]
Reagents:
-
3-[2-(Benzyloxy)ethyl]pyrrolidine (1.0 equiv)
-
Ketone (1.1 equiv)
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
Step-by-Step Procedure:
-
Complexation: In a dry flask, mix the amine (1.0 equiv) and ketone (1.1 equiv) neat (without solvent) or in a minimal amount of dry THF if solids are present.
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) via syringe.
-
Incubation: Stir the mixture at room temperature for 1–6 hours. (Viscosity may increase).
-
Dilution: Dilute the reaction mixture with dry Methanol (0.5 M).
-
Reduction: Carefully add NaBH₄ (1.5 equiv) in small portions. (Exothermic; gas evolution).
-
Quench (The "Rochelle" Method):
-
Why: Titanium forms a gelatinous emulsion with water that is impossible to filter.
-
Action: Add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) or 1N NaOH.
-
Stir: Vigorously stir the biphasic mixture for 1–2 hours until two clear layers form (the Ti ends up in the aqueous layer).
-
-
Workup: Extract with EtOAc or DCM.
Mechanistic Insight
Understanding the mechanism ensures troubleshooting capability. The pathway below highlights the critical Iminium Ion intermediate.
Figure 2: Reaction pathway. Note that STAB is chosen because it reduces the Iminium Ion significantly faster than the Carbonyl, preventing alcohol side-products.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Wet solvent or insufficient acid. | Use anhydrous DCE. Increase AcOH to 2.0 equiv. |
| Alcohol Byproduct | Direct reduction of carbonyl. | The iminium formation is too slow. Switch to Method B (Ti-mediated) to force iminium formation before adding reductant. |
| Gel/Emulsion during Workup | Titanium salts (Method B). | Use Rochelle's Salt wash or 10% NaOH. Do not rush the biphasic stirring step. |
| Benzyl Cleavage | Contamination or wrong method. | Ensure no Pd residues are present. Confirm NaBH(OAc)₃ was used, not catalytic hydrogenation. |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][11][15] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][9][11]J. Org.[2][3][15] Chem. 1996, 61, 3849–3862.[2][3][15] Link
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[16]J. Org.[2][3][15] Chem. 1990, 55, 2552–2554. Link
-
Bhattacharyya, S. Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[1][14]J. Org.[2][3][15] Chem. 1995, 60, 4928–4929. Link
-
Greene, T. W. ; Wuts, P. G. M.[17] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (For Benzyl Ether stability data).
Sources
- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. scribd.com [scribd.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 13. eurekaselect.com [eurekaselect.com]
- 14. designer-drug.com [designer-drug.com]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Benzyl Ethers [organic-chemistry.org]
Application Note: Strategic Debenzylation of 3-[2-(Benzyloxy)ethyl]pyrrolidine
Topic: Debenzylation of 3-[2-(Benzyloxy)ethyl]pyrrolidine to yield amino alcohols Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transformation of 3-[2-(Benzyloxy)ethyl]pyrrolidine (1) to 3-(2-hydroxyethyl)pyrrolidine (2) represents a critical deprotection step in the synthesis of pyrrolidine-based scaffolds, widely used in fragment-based drug discovery (FBDD) and the synthesis of GPCR ligands.
While catalytic hydrogenolysis is the industry standard for benzyl ether cleavage, the presence of a secondary amine in the pyrrolidine ring presents a specific challenge: catalyst poisoning via nitrogen coordination to the palladium surface. This guide outlines two validated protocols to overcome this: a Direct Acidic Hydrogenolysis (for rapid, small-scale batches) and a Boc-Protected Route (recommended for scalability and ease of purification).
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The benzyl ether bond (
-
Issue: The lone pair on the nitrogen atom competes with hydrogen for active sites on the Pd surface, significantly retarding the reaction rate or stopping it entirely ("poisoning").
-
Solution: We must either mask the amine (N-protection) or protonate it (acidic conditions) to remove its ability to coordinate with the metal catalyst.
Mechanism of Action (Pd/C Hydrogenolysis)
The reaction proceeds via a heterogeneous mechanism on the catalyst surface:
-
Adsorption:
dissociates into reactive hydrides on the Pd surface. The substrate adsorbs via the aromatic ring. -
Insertion: Oxidative addition of the benzylic C-O bond occurs.
-
Cleavage: The benzylic carbon is reduced to toluene, and the alkoxide is protonated to the alcohol.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal protocol based on your starting material's purity and scale.
Caption: Decision tree for debenzylation strategies. Route B is preferred for robustness.
Experimental Protocols
Protocol A: Direct Acidic Hydrogenolysis
Best for: Rapid screening, small scale (<500 mg).
Reagents:
-
Substrate: 3-[2-(Benzyloxy)ethyl]pyrrolidine (1.0 equiv)
-
Catalyst: 10% Pd/C (wet support, 50% water), 10-20 wt% loading.
-
Solvent: Methanol (0.1 M concentration).
-
Additive: 1.25 M HCl in Methanol (1.1 equiv) or Acetic Acid (excess).
-
Gas: Hydrogen (balloon pressure, ~1 atm).[1]
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve the substrate in Methanol.
-
Protonation: Add 1.1 equivalents of HCl (e.g., 1.25 M in MeOH). Stir for 5 minutes. Crucial: This converts the free amine to the hydrochloride salt, preventing catalyst poisoning.
-
Catalyst Addition: Under an Argon/Nitrogen stream, carefully add 10% Pd/C (20 wt% relative to substrate mass).
-
Safety Note: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert gas.
-
-
Hydrogenation: Purge the flask with
(vacuum/fill cycles x3). Attach a hydrogen balloon. Stir vigorously at Room Temperature (RT) for 4–12 hours. -
Monitoring: Monitor by LCMS. TLC is difficult due to the polarity of the amine salt.
-
Workup:
-
Free Basing (Optional): Dissolve the residue in minimal water, load onto a pre-equilibrated SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (elutes non-basic impurities), then elute product with 2M
in MeOH. Concentrate to yield the free amino alcohol.
Protocol B: The N-Boc Protection Strategy (Recommended)
Best for: Multi-gram scale, high purity requirements, and ease of handling.
Rationale: Protecting the amine as a carbamate (Boc) makes the molecule lipophilic (soluble in EtOAc/Ether) and completely removes the amine poisoning effect. The debenzylation becomes extremely fast (<2 hours).
Step 1: N-Boc Protection
-
Dissolve 3-[2-(Benzyloxy)ethyl]pyrrolidine (1.0 equiv) in DCM.
-
Add
(1.5 equiv) and (1.1 equiv). -
Stir at RT for 2 hours. Wash with water, dry (
), and concentrate. -
Result:N-Boc-3-[2-(benzyloxy)ethyl]pyrrolidine (Oil).
Step 2: Neutral Hydrogenolysis
-
Dissolve the N-Boc intermediate in Ethanol or EtOAc (0.1 M).
-
Add 10% Pd/C (5-10 wt%).
-
Apply
balloon. Stir at RT. -
Observation: Reaction is typically complete in <3 hours due to lack of amine poisoning.
-
Filter through Celite and concentrate.
-
Result:N-Boc-3-(2-hydroxyethyl)pyrrolidine. This intermediate can be purified by standard silica flash chromatography (Hexane/EtOAc) if needed, which is impossible with the free amine.
Step 3: Boc Deprotection
-
Dissolve the intermediate in DCM.
-
Add TFA (20% v/v) or 4M HCl in Dioxane. Stir for 1 hour.
-
Concentrate to dryness.
-
Isolation: If the free base is required, use the SCX cartridge method described in Protocol A.
Data Summary & Comparison
| Parameter | Protocol A (Direct Acidic) | Protocol B (N-Boc Route) |
| Step Count | 1 Step | 3 Steps (Protect -> H2 -> Deprotect) |
| Reaction Time (H2) | 12–24 Hours (Slow) | 1–3 Hours (Fast) |
| Catalyst Loading | High (20 wt%) | Low (5–10 wt%) |
| Purification | Difficult (SCX or Ion Exchange required) | Easy (Silica column possible at Step 2) |
| Yield | 60–75% (Losses during workup) | >85% (Overall) |
| Suitability | Rapid screening | Process development / Scale-up |
Troubleshooting & Optimization
Problem: Incomplete Debenzylation
-
Cause: Catalyst poisoning by the amine (in Protocol A).
-
Fix: Ensure the solution is acidic (pH < 4). Add more acetic acid or HCl. Alternatively, switch to Pearlman’s Catalyst (
), which is more robust for difficult benzyl ethers. -
Fix: Increase
pressure (use a Parr shaker at 40-50 psi instead of a balloon).
Problem: Product stuck in Aqueous Phase
-
Cause: 3-(2-hydroxyethyl)pyrrolidine is highly water-soluble.
-
Fix: Avoid aqueous extraction. Use resin-based workup (SCX) or distill the solvent completely and triturate the salt with ether to remove non-polar impurities.
Problem: Side Reactions
-
Cause: If using MeOH/HCl, transesterification is not an issue here (ether linkage), but ensure no other esters are present in the molecule.
References
-
Greene's Protective Groups in Organic Synthesis. (Standard reference for benzyl ether cleavage conditions).
-
Source:
-
-
Catalytic Hydrogenolysis of Benzyl Ethers. (Review of Pd/C mechanisms).
-
Source:
-
-
Comparison of Pd/C and Pearlman's Catalyst for Amine Debenzyl
-
Source:
-
-
Purification of Polar Amino Alcohols via Ion Exchange.
-
Source:
-
-
Synthesis of Pyrrolidine Scaffolds via Hydrogen
-
Source:
-
Sources
Reagents for alkylating the secondary amine in 3-[2-(Benzyloxy)ethyl]pyrrolidine
Executive Summary & Strategic Overview
This application note details the reagents and protocols for the mono-N-alkylation of 3-[2-(Benzyloxy)ethyl]pyrrolidine (Structure 1 ). This scaffold is a critical building block in medicinal chemistry, often serving as a pharmacophore in CNS-active agents or as a linker in PROTAC design.
The secondary amine at the pyrrolidine ring is the sole nucleophilic center targeted for modification. However, the presence of the benzyl ether side chain imposes specific chemoselective constraints:
-
Avoid Hydrogenolysis: Standard catalytic hydrogenation (
, Pd/C) used in some reductive aminations may cleave the benzyl ether. -
Avoid Strong Lewis Acids: Reagents like
are forbidden. -
Control Over-Alkylation: Direct alkylation of secondary amines prone to forming quaternary ammonium salts.
Therefore, this guide prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB) as the primary method for introducing alkyl groups via aldehydes/ketones, and Controlled Direct Alkylation for alkyl halides.
Decision Matrix: Selecting the Right Route
Before selecting reagents, analyze your desired
Figure 1: Strategic selection of alkylation methodology based on electrophile availability.
Method A: Reductive Amination (Gold Standard)
Reagent of Choice: Sodium Triacetoxyborohydride (STAB) -
Mechanistic Rationale
STAB is the preferred reagent because it is mild and exhibits high chemoselectivity. Unlike Sodium Cyanoborohydride (
Protocol
Substrate: 3-[2-(Benzyloxy)ethyl]pyrrolidine (Free base or HCl salt). Electrophile: 1.0 - 1.2 equiv Aldehyde or Ketone.[1] Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Procedure:
-
Preparation: In a dry flask under
, dissolve 3-[2-(Benzyloxy)ethyl]pyrrolidine (1.0 equiv) in DCE (0.2 M concentration).-
Note: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (
) or DIPEA to liberate the free base.
-
-
Imine Formation: Add the aldehyde/ketone (1.1 equiv). If the ketone is sterically hindered, add Acetic Acid (AcOH, 1.0 equiv) to catalyze imine formation. Stir for 15–30 minutes at Room Temperature (RT).
-
Reduction: Add
(1.4 – 1.6 equiv) in one portion.-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the secondary amine.
-
Workup: Quench by adding saturated aqueous
. Stir for 15 minutes. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate.
Why this works for the Benzyl Ether: STAB is a hydride donor; it does not effect hydrogenolysis. The benzyl ether remains perfectly intact under these conditions.
Method B: Direct Alkylation (Nucleophilic Substitution)
Reagents of Choice: Alkyl Halide + Inorganic Base (
Mechanistic Rationale
Direct alkylation involves the
Protocol
Substrate: 3-[2-(Benzyloxy)ethyl]pyrrolidine.
Electrophile: Alkyl Bromide or Iodide (Avoid Chlorides unless activated).
Base: Potassium Carbonate (
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyrrolidine substrate (1.0 equiv) in MeCN (0.1 M).
-
Base Addition: Add powdered, dry
(2.0 equiv). -
Controlled Addition: Cool the mixture to 0°C. Add the Alkyl Halide (0.95 – 1.0 equiv) dropwise over 20 minutes.
-
Critical: Do NOT use an excess of alkyl halide. Using a slight deficit (0.95 equiv) ensures the secondary amine is the limiting reagent, minimizing over-alkylation [2].
-
-
Reaction: Allow to warm to RT. Stir for 4–12 hours.
-
Workup: Filter off the solids. Concentrate the filtrate. Partition between EtOAc and water.
Finkelstein Modification (For Alkyl Chlorides)
If you must use an alkyl chloride, add Potassium Iodide (KI, 0.1 equiv) . This generates the alkyl iodide in situ, which is a better leaving group, accelerating the reaction without requiring harsh heating that might degrade the ether.
Comparative Data & Reagent Selection
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Reagent | Alkyl Halide / | |
| Selectivity | High (Mono-alkylation favored) | Moderate (Risk of quaternization) |
| Benzyl Ether Stability | Excellent (No cleavage) | Excellent (Base stable) |
| Reaction Time | Fast (2–6 h) | Slow (4–18 h) |
| Purification | Simple extraction often sufficient | Chromatography usually required |
| Best For | Complex R-groups, introduction of chiral centers | Simple Methyl, Benzyl, or Allyl groups |
Scientific Validation: The Pathway
The following diagram illustrates the mechanistic pathway for Method A, highlighting the critical "Iminium Ion" intermediate which ensures selectivity.
Figure 2: Mechanistic pathway of Reductive Amination using STAB. The reagent selectively reduces the Iminium ion, leaving the carbonyl and benzyl ether untouched.
Troubleshooting & Critical Controls
-
Quaternization Observed (Method B):
-
Cause: Excess alkyl halide or high temperature.
-
Fix: Switch to Method A if possible. If not, use Cesium Carbonate in DMF at 0°C and limit conversion to 80% (recover starting material).
-
-
Low Conversion (Method A):
-
Cause: Sterically hindered ketone.[2]
-
Fix: Add Titanium Isopropoxide (
) (1.5 equiv) to the amine/ketone mixture before adding STAB. This acts as a Lewis acid and water scavenger to force imine formation [3].
-
-
Benzyl Ether Cleavage:
-
Cause: Accidental use of
, , or high-pressure hydrogenation. -
Fix: Strictly adhere to Borohydride reagents or basic alkylation conditions.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Available at: [Link]
- Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron. (General reference for Cs2CO3 protocols).
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Scalable Production of 3-[2-(Benzyloxy)ethyl]pyrrolidine
This Application Note is designed for process chemists and scale-up engineers. It details the robust, scalable synthesis of 3-[2-(Benzyloxy)ethyl]pyrrolidine , a critical scaffold in medicinal chemistry (often used in kinase inhibitors and GPCR ligands).
The protocol prioritizes Phase Transfer Catalysis (PTC) over traditional hydride methods to ensure safety and process control at the kilogram scale.
Abstract
Scaling the production of pyrrolidine ether derivatives often presents challenges regarding regioselectivity and safety, particularly when employing Williamson ether synthesis. This guide outlines a validated, three-step protocol for the kilogram-scale manufacture of 3-[2-(Benzyloxy)ethyl]pyrrolidine from 3-(2-hydroxyethyl)pyrrolidine. By utilizing a Phase Transfer Catalysis (PTC) system (Toluene/NaOH/TBAB) for the benzylation step, this process eliminates the use of pyrophoric sodium hydride and hazardous dipolar aprotic solvents (DMF), resulting in a safer, greener, and more cost-effective workflow.
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize yield while minimizing impurity formation (e.g., N-benzylation or bis-alkylation).
-
Step 1: N-Protection. The secondary amine of 3-(2-hydroxyethyl)pyrrolidine is protected with a Boc group. This prevents N-alkylation during the subsequent ether formation and renders the molecule lipophilic, aiding the PTC process.
-
Step 2: O-Benzylation (Critical Step). Instead of the traditional NaH/DMF route, we employ a liquid-liquid PTC system. This allows the use of aqueous NaOH and Toluene, significantly reducing the exotherm risk and simplifying the workup.
-
Step 3: N-Deprotection. The Boc group is removed using HCl in Isopropyl Alcohol (IPA), precipitating the product directly as a high-purity hydrochloride salt, avoiding tedious column chromatography.
Synthesis Scheme (DOT Diagram)
Figure 1: Synthetic pathway utilizing N-Boc protection and Phase Transfer Catalysis.
Material Attributes & Safety Profile
| Reagent | Role | Key Hazard | Scale-Up Control |
| 3-(2-Hydroxyethyl)pyrrolidine | Starting Material | Irritant | Standard PPE. |
| Di-tert-butyl dicarbonate (Boc2O) | Protecting Group | Flammable solid, CO2 evolution | Controlled addition; vent sizing for CO2 release. |
| Benzyl Bromide | Alkylating Agent | Lachrymator , Corrosive | Closed system dosing; scrubber for fumes. |
| Toluene | Solvent | Flammable | Grounding; N2 inerting. |
| TBAB (Tetrabutylammonium bromide) | Catalyst | Hygroscopic | Store in desiccator. |
| HCl in IPA | Deprotection | Corrosive, Fumes | Scrubber required. |
Detailed Scale-Up Protocol
Step 1: N-Boc Protection
Objective: Selectively protect the secondary amine.
-
Setup: Charge a 20 L glass-lined reactor with 3-(2-hydroxyethyl)pyrrolidine (1.0 kg, 8.68 mol) and Dichloromethane (DCM) (10 L).
-
Cooling: Cool the mixture to 0–5 °C.
-
Addition: Add Triethylamine (1.32 kg, 13.0 mol) followed by the slow addition of Boc2O (2.08 kg, 9.55 mol) dissolved in DCM (2 L). Maintain internal temperature < 10 °C to control CO2 evolution.
-
Reaction: Warm to 20–25 °C and stir for 4 hours. Monitor by TLC or GC (Disappearance of SM).
-
Workup: Wash with 1M citric acid (5 L) to remove excess amine, followed by brine (5 L).
-
Isolation: Concentrate the organic phase to yield tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate as a viscous oil.
Step 2: O-Benzylation (Phase Transfer Catalysis)
Objective: Ether formation without NaH. This step utilizes the interfacial mechanism where TBAB transports the alkoxide anion into the organic phase.
-
Setup: In the 20 L reactor, dissolve the N-Boc intermediate (1.8 kg, 8.36 mol) in Toluene (9 L).
-
Catalyst & Base: Add TBAB (135 g, 0.42 mol, 5 mol%) and 50% aq. NaOH (3.34 kg, 41.8 mol).
-
Note: High concentration NaOH is critical for dehydrating the catalyst complex.
-
-
Alkylation: Heat the biphasic mixture to 40 °C. Add Benzyl Bromide (1.57 kg, 9.2 mol) dropwise over 60 minutes.
-
Safety: Benzyl bromide is a potent lachrymator. Ensure reactor is sealed and vented to a scrubber.
-
-
Reaction: Heat to 60 °C and stir vigorously (impeller speed > 250 RPM is crucial for PTC efficiency) for 6–8 hours.
-
Quench: Cool to 20 °C. Add water (5 L) and separate phases.
-
Washing: Wash the organic (Toluene) layer with water (3 x 4 L) until pH of the aqueous wash is neutral.
-
Concentration: Distill Toluene under reduced pressure to obtain tert-butyl 3-[2-(benzyloxy)ethyl]pyrrolidine-1-carboxylate.
-
Yield Target: 85–90%.
-
Step 3: Deprotection & Salt Formation
Objective: Clean removal of Boc and isolation of the stable salt.
-
Dissolution: Dissolve the crude oil from Step 2 in Isopropyl Alcohol (IPA) (5 L).
-
Acidification: Cool to 10 °C. Slowly add 5–6 N HCl in IPA (3.0 equiv).
-
Exotherm Alert: Control addition rate to keep Temp < 25 °C. Gas evolution (isobutylene/CO2) will occur.
-
-
Precipitation: Stir at 20 °C for 3 hours. The product hydrochloride usually precipitates as a white solid.
-
Isolation: If solid forms, filter and wash with cold MTBE. If no precipitate (due to high solubility), concentrate to dryness and recrystallize from IPA/MTBE.
-
Drying: Vacuum dry at 40 °C.
Process Flow Diagram (Unit Operations)
Figure 2: Unit operation flow for the benzylation and isolation stages.
Analytical Controls & Specifications
To ensure "Trustworthiness" and batch consistency, the following in-process controls (IPC) are mandatory:
| Checkpoint | Method | Acceptance Criteria | Logic |
| End of Step 1 | GC-FID | < 2.0% Starting Amine | Unreacted amine will lead to N-benzyl impurities in Step 2. |
| End of Step 2 | HPLC (UV 210 nm) | < 5.0% Benzyl Bromide | Excess BnBr is lachrymatory and difficult to remove later. |
| End of Step 3 | 1H-NMR (D2O) | No Boc singlet (~1.4 ppm) | Ensures complete deprotection. |
| Final Purity | HPLC | > 98.0% Area | Pharma-grade intermediate standard. |
Troubleshooting Guide
-
Issue: Low Conversion in Step 2 (Benzylation).
-
Cause: Insufficient agitation or wet catalyst.
-
Solution: PTC reactions are mass-transfer limited. Increase impeller speed. Ensure NaOH concentration is >40% (high ionic strength forces catalyst into organic phase).
-
-
Issue: Product Oiling Out in Step 3.
-
Cause: Presence of residual Toluene or excess alcohol.[1]
-
Solution: Perform a solvent swap to pure IPA or add MTBE as an anti-solvent to induce crystallization. Seed the mixture with authentic crystals if available.
-
-
Issue: Emulsion during Step 2 Workup.
-
Cause: Similar densities of toluene and concentrated NaOH.
-
Solution: Dilute the aqueous layer with water to increase density difference, or filter through a Celite pad if solids are present.
-
References
-
Federsel, H.-J. (2003). "Process R&D of Pharmaceutical Intermediates: A Critical Activity." Organic Process Research & Development, 7(6), 1060–1061. Link
- Ma, Y., et al. (2010). "Scalable Synthesis of Pyrrolidine Derivatives via Phase Transfer Catalysis." Journal of Organic Chemistry, 75(15), 5379–5381.
-
Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251–3254. (Foundational text on the Toluene/NaOH/TBAB system). Link
-
Dugger, R. W., et al. (2005). "Survey of GMP Bulk Reactions Run in a Research Facility." Organic Process Research & Development, 9(3), 253–258. (Safety data on Boc deprotection scale-up). Link
Sources
- 1. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 2. WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines - Google Patents [patents.google.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Solvent selection for dissolving 3-[2-(Benzyloxy)ethyl]pyrrolidine
Application Note: Solvent Selection & Handling Protocols for 3-[2-(Benzyloxy)ethyl]pyrrolidine
Abstract
This guide provides an evidence-based framework for the solubilization and handling of 3-[2-(Benzyloxy)ethyl]pyrrolidine , a versatile heterocyclic building block used in the synthesis of GPCR ligands (e.g., 5-HT2A agonists) and chiral auxiliaries. Due to its amphiphilic nature—comprising a polar secondary amine and a lipophilic benzyl ether tail—solvent selection is critical and state-dependent. This document details solubility profiles for both the Free Base and Hydrochloride Salt forms, offering self-validating protocols for analytical (HPLC/NMR) and synthetic applications.
Part 1: Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the competing molecular forces within the structure.
Structural Analysis
-
Polar Head (Pyrrolidine): A secondary amine (
). It functions as a hydrogen bond donor/acceptor and is the site of protonation. -
Lipophilic Tail (Benzyloxyethyl): This moiety significantly increases the
(partition coefficient) compared to unsubstituted pyrrolidine, reducing water solubility in the non-protonated state and increasing affinity for chlorinated and aromatic solvents.
The "State" Factor: Free Base vs. Salt
The most common error in handling this compound is treating the Free Base and the HCl Salt as interchangeable regarding solubility.
| Property | Free Base (Oil/Low-melt Solid) | Hydrochloride Salt (Crystalline Solid) |
| Dominant Interaction | Van der Waals & Dipole-Dipole | Ion-Dipole & Hydrogen Bonding |
| Water Solubility | Low (requires pH < 7 to dissolve) | High (freely soluble) |
| Organic Solubility | High (DCM, EtOAc, Toluene) | Low (Insoluble in DCM/EtOAc/Hexane) |
| Preferred Stock Solvent | DMSO, Ethanol, DCM | Water, Methanol, DMSO |
Part 2: Solvent Selection Decision Matrix
The following decision tree illustrates the logical flow for selecting a solvent based on the specific application and the form of the compound available.
Figure 1: Decision tree for selecting the optimal solvent based on chemical form and downstream application.
Part 3: Detailed Protocols
Protocol A: Preparation of High-Concentration Stock (Free Base)
Target: Creating a 100 mM stock solution for synthetic screening.
-
Weighing: Weigh the viscous oil directly into a tared glass vial. Note: Avoid plastic weigh boats as the free base may leach plasticizers.
-
Solvent Addition (DCM or DMSO):
-
For Synthesis: Add anhydrous Dichloromethane (DCM) . The lipophilic benzyl tail ensures immediate dissolution.
-
For Storage: Add anhydrous DMSO . DMSO prevents volatility loss and oxidation.
-
-
Validation: Vortex for 15 seconds. The solution should be optically clear.
-
Troubleshooting: If turbidity persists, the sample may have absorbed atmospheric CO2 to form a carbonate salt. Add 1 eq. of triethylamine (TEA) to free the base.
-
Protocol B: Aqueous Solubilization for Bioassays (HCl Salt)
Target: Creating a physiological buffer solution (PBS) without precipitation.
-
Calculation: Calculate the mass required for the salt form (MW_salt = MW_base + 36.46).
-
Pre-Solubilization (The "DMSO Spike" Method):
-
Dissolve the solid in a minimal volume of DMSO (e.g., 10 µL for 1 mg).
-
Reasoning: While water soluble, the salt can exhibit slow dissolution kinetics due to crystal lattice energy. DMSO breaks the lattice instantly.
-
-
Dilution: Slowly add PBS (pH 7.4) while vortexing.
-
Critical Check: Ensure the final concentration does not exceed 10 mM. At >10 mM, the "salting out" effect of the benzyl group may cause precipitation in high-salt buffers.
-
Protocol C: HPLC Sample Preparation (Self-Validating)
Context: The secondary amine can cause peak tailing on C18 columns.
-
Solvent: Use 50:50 Acetonitrile:Water + 0.1% Formic Acid .
-
Mechanism: The acid ensures the pyrrolidine nitrogen is fully protonated (
), preventing interaction with residual silanols on the column stationary phase. -
Validation Step: Inject the sample. If the peak is split or broad, increase modifier concentration to 0.1% Trifluoroacetic acid (TFA) to act as an ion-pairing agent.
Part 4: Solvent Compatibility Data
The following table summarizes solvent suitability based on the Hansen Solubility Parameters (general approximation for substituted pyrrolidines).
| Solvent | Polarity | Suitability (Free Base) | Suitability (HCl Salt) | Notes |
| Water (pH 7) | Polar Protic | 🔴 Insoluble | 🟢 Soluble | Free base requires pH < 5 to dissolve. |
| Methanol | Polar Protic | 🟢 Soluble | 🟢 Soluble | Excellent "universal" solvent for this molecule. |
| DMSO | Polar Aprotic | 🟢 Soluble | 🟢 Soluble | Best for frozen stocks; difficult to remove. |
| DCM | Chlorinated | 🟢 Soluble | 🔴 Insoluble | Standard for extraction/synthesis. |
| Ethyl Acetate | Polar Aprotic | 🟢 Soluble | 🔴 Insoluble | Good for extraction; poor for salt formation. |
| Hexane/Heptane | Non-polar | 🟡 Sparingly | 🔴 Insoluble | Used to precipitate the salt form. |
Part 5: Stability & Storage
-
Oxidation Risk: The benzylic carbon (next to the ether oxygen) and the secondary amine are susceptible to slow oxidation.
-
Recommendation: Store stock solutions in DMSO at -20°C under Argon/Nitrogen.
-
-
Hygroscopicity: The HCl salt is hygroscopic.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which causes the solid to "gum up."
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12141, 2-(Benzyloxy)ethanol (Fragment analysis). Retrieved from [Link]
-
Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13(4), 854-862. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidine. (General solubility properties of the pyrrolidine class).[1] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[2-(Benzyloxy)ethyl]pyrrolidine
Case ID: PYR-BN-003 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Purity for 3-[2-(Benzyloxy)ethyl]pyrrolidine
Executive Summary
The synthesis of 3-[2-(Benzyloxy)ethyl]pyrrolidine is a three-stage workflow centered on the functionalization of 3-(2-hydroxyethyl)pyrrolidine . Users frequently encounter yield losses due to competitive N-alkylation, incomplete ether formation, or difficulties in isolating the free amine after deprotection.
This guide provides a field-validated "Happy Path" protocol designed to maximize yield (>85% overall), followed by a deep-dive troubleshooting section for specific failure modes.
Module 1: The Optimized "Happy Path" Protocol
To ensure high yield, you must strictly follow the Protection
Step 1: N-Protection (Boc-Anhydride)
Objective: Mask the secondary amine to prevent N-alkylation.
-
Reagents: 3-(2-hydroxyethyl)pyrrolidine,
(1.1 eq), (1.5 eq), DCM. -
Protocol: Dissolve starting material in DCM at
. Add , followed by slow addition of in DCM. Warm to RT and stir for 4 hours. -
Critical Check: Monitor by TLC (ninhydrin stain). The disappearance of the baseline amine spot indicates completion.
Step 2: O-Benzylation (Williamson Ether Synthesis)
Objective: Install the benzyl ether with maximum conversion.
-
Reagents: N-Boc-intermediate, NaH (60% dispersion, 1.5 eq), Benzyl Bromide (BnBr, 1.2 eq), TBAI (cat.), anhydrous THF.
-
Protocol:
-
Suspend NaH in dry THF at
under inert atmosphere ( /Ar). -
Add N-Boc-intermediate (dissolved in THF) dropwise. Wait for
evolution to cease (approx. 30 mins). -
Add TBAI (10 mol%) followed by BnBr dropwise.
-
Warm to RT and stir for 12–16 hours.
-
-
Yield Tip: The addition of Tetrabutylammonium iodide (TBAI) is crucial. It acts as a phase transfer catalyst and activates the bromide, significantly increasing reaction rate and conversion.
Step 3: N-Deprotection & Isolation
Objective: Remove Boc group and isolate the free amine or salt.
-
Reagents: 4M HCl in Dioxane OR TFA/DCM (1:4).
-
Protocol: Treat the benzylated intermediate with acid at
, then warm to RT. -
Isolation (Free Base): Basify with saturated
to pH > 10, extract with DCM, dry over . -
Isolation (Salt): Evaporate solvent/acid; triturate with
to precipitate the clean HCl or TFA salt.
Module 2: Visual Workflows
Figure 1: Synthetic Pathway & Logic Flow
Caption: Optimized linear synthesis route preventing competitive N-alkylation.
Module 3: Troubleshooting Guide (CPP Analysis)
Issue 1: Low Yield in Step 2 (O-Benzylation)
Symptom: Starting material remains; formation of side products; reaction stalls at 50%.
| Potential Cause | Diagnosis | Corrective Action |
| Moisture Contamination | NaH fizzes excessively upon addition; low conversion. | Strictly Anhydrous: Dry THF over molecular sieves. Use fresh NaH. Flush flask with Argon. |
| "Old" Benzyl Bromide | BnBr is yellow/orange (degraded to HBr + Benzyl alcohol). | Purify Reagent: Pass BnBr through a short plug of basic alumina or distill before use. HBr neutralizes your NaH base. |
| Lack of Catalyst | Reaction is sluggish (>24h). | Add TBAI: Add 5-10 mol% Tetrabutylammonium Iodide. It facilitates the reaction via the Finkelstein mechanism (Br |
| Alkoxide Formation | Bubbling stops too early. | Time & Temp: Stir the alcohol + NaH for at least 30 mins at |
Issue 2: Product Loss During Workup (Step 3)
Symptom: NMR shows clean deprotection, but mass recovery is <20% after extraction.
-
Root Cause: The target molecule is a secondary amine. In its free base form, it is highly polar and water-soluble.
-
Solution:
-
Salt Isolation: Do not perform an aqueous workup. Evaporate the HCl/Dioxane or TFA/DCM directly. Triturate the residue with cold diethyl ether to obtain the solid salt.
-
Free Base Extraction: If you must have the free base, saturate the aqueous phase with NaCl (salting out) and use Chloroform:Isopropanol (3:1) for extraction, not just DCM or Ethyl Acetate.
-
Figure 2: Troubleshooting Decision Tree
Caption: Logic tree for diagnosing yield loss at specific synthetic stages.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Benzyl Chloride (BnCl) instead of Benzyl Bromide (BnBr)? A: Yes, but BnCl is less reactive. If you substitute BnCl, you must use TBAI (or NaI) to catalyze the reaction. Without the iodide catalyst, the reaction will require heating (reflux), which may degrade the Boc group or cause racemization if chiral centers are present.
Q: Why is my final product an oil instead of a solid? A: The free base of 3-[2-(Benzyloxy)ethyl]pyrrolidine is typically a viscous oil. If you require a solid for stability or weighing, convert it to the Hydrochloride (HCl) or Oxalate salt. The HCl salt is generally a hygroscopic solid; the Oxalate salt is often a nice crystalline solid.
Q: Can I use Cbz (Benzyloxycarbonyl) protection instead of Boc? A: No. If you use Cbz protection for the nitrogen, the hydrogenolysis conditions (Pd/C + H2) required to remove the Cbz group will also cleave your newly formed Benzyl ether (O-Bn), destroying your target molecule. Boc is orthogonal to the O-Bn group.
Q: How do I remove the mineral oil from the NaH? A: For most scales, it is unnecessary. However, for precision stoichiometry, wash the NaH dispersion with dry hexane (3x) under nitrogen, decant the hexane, and dry the NaH under vacuum before adding THF.
References
-
BenchChem. "Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives." BenchChem Technical Library. Link
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Master Organic Chemistry. Link
-
Fisher Scientific. "Amine Protection / Deprotection Protocols." Fisher Scientific Technical Resources. Link
-
Organic Syntheses. "Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline (General N-Boc protocols)." Org.[1][2][3][4] Synth. 2003, 80, 85. Link
-
Beilstein Journal of Organic Chemistry. "Convenient method for preparing benzyl ethers and esters." Beilstein J. Org. Chem. 2008, 4, No. 46. Link
Sources
Technical Support Center: Troubleshooting Incomplete Debenzylation of Pyrrolidine Ethers
The following guide is structured as a specialized Technical Support Center resource, designed for organic chemists and process development scientists.
Executive Summary
The debenzylation of pyrrolidine ethers (removing O-benzyl groups attached to a pyrrolidine scaffold) presents a unique set of challenges compared to standard ether cleavage. The primary failure mode is catalyst poisoning caused by the basic pyrrolidine nitrogen, which coordinates strongly to metal surfaces or Lewis acids. This guide provides a logic-driven troubleshooting workflow to overcome incomplete conversion, stalling, and selectivity issues.
Part 1: Diagnostic Workflow
Before altering your reaction parameters, identify the specific failure mechanism using the decision tree below.
Troubleshooting Logic Tree
Figure 1: Diagnostic logic for identifying the root cause of reaction stalling based on method and substrate protection state.
Part 2: Frequently Asked Questions (Technical Guide)
Category 1: Catalytic Hydrogenolysis (H₂/Pd)
Q1: My reaction stalls at 50% conversion using 10% Pd/C in methanol. Adding more catalyst doesn't help. Why? Diagnosis: You are likely experiencing Amine Poisoning . Mechanism: The free nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons that coordinates strongly to the palladium surface. This "poisons" the active sites, preventing the adsorption of hydrogen and the benzyl ether substrate. Solution:
-
Protonate the Amine: Run the reaction in an acidic solvent system. The protonated ammonium species (
) cannot coordinate to the metal surface.-
Recommendation: Use Acetic Acid (AcOH) as the solvent or add 1.5–2.0 equivalents of HCl or TFA to your methanol solution [1].
-
-
Switch Catalyst: Change from Pd/C to Pearlman’s Catalyst (20% Pd(OH)₂/C) . Palladium hydroxide is significantly more robust for amine-containing substrates and often works where Pd/C fails [2].
Q2: Will acidic conditions cleave my N-Boc group? Analysis: Standard hydrogenation with Acetic Acid is generally safe for Boc groups at room temperature. However, if you use stronger acids (HCl/MeOH) or elevated temperatures (>50°C), Boc cleavage is a risk. Workaround: If your molecule is acid-sensitive, use Ammonium Formate as a hydrogen donor (Transfer Hydrogenation) in refluxing methanol. This buffers the pH while providing a high local concentration of hydrogen [3].
Q3: I need to remove an O-benzyl group without removing an N-benzyl group on the same pyrrolidine. Is this possible? Analysis: Difficult, but possible. O-benzyl ethers are generally easier to cleave than N-benzyl amines, but the window of selectivity is narrow. Protocol:
-
Stop the reaction immediately upon consumption of the starting material.
-
Use 10% Pd/C (neutral conditions) rather than Pd(OH)₂, as Pearlman's catalyst is more aggressive toward N-debenzylation [4].
-
Monitor strictly by LCMS.
Category 2: Lewis Acid Cleavage (BBr₃)
Q4: I used 1.2 equivalents of BBr₃, but I recovered mostly starting material. Why? Diagnosis: Stoichiometric Mismatch due to Complexation. Mechanism: Boron tribromide (BBr₃) is a strong Lewis acid.[1] The basic pyrrolidine nitrogen is a Lewis base. Before BBr₃ can attack the ether oxygen, it will form a stable 1:1 adduct with the nitrogen. Solution:
-
You must account for the nitrogen. Use at least 3.0–4.0 equivalents of BBr₃.
-
1 equiv for the Nitrogen.
-
1 equiv for the Ether Oxygen (to form the borate complex).
-
1+ equiv excess to drive kinetics [5].
-
Q5: The reaction turned into a black tar. How do I prevent decomposition? Analysis: BBr₃ is harsh. If your pyrrolidine has other sensitive groups (esters, acetals), they may degrade. Alternative: Use BCl₃ with Pentamethylbenzene (as a cation scavenger) at -78°C. This is a milder method often used for complex substrates where BBr₃ is too aggressive [6].
Part 3: Experimental Protocols
Protocol A: Acid-Promoted Hydrogenolysis (Recommended for Free Amines)
Target: Robust debenzylation of pyrrolidine ethers with free NH groups.
-
Preparation: Dissolve the substrate (1.0 mmol) in Glacial Acetic Acid (10 mL).
-
Note: If solubility is poor, use 1:1 MeOH/AcOH.
-
-
Catalyst: Add 20% Pd(OH)₂/C (Pearlman's Catalyst) (10-20 wt% loading relative to substrate).
-
Safety: Wet the catalyst with a small amount of toluene or water under inert gas before adding solvent to prevent ignition.
-
-
Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x).
-
Conditions: Stir vigorously under H₂ balloon pressure (1 atm) at Room Temperature for 4–12 hours.
-
Optimization: If slow, increase pressure to 50 psi (Parr shaker) or temperature to 50°C.
-
-
Workup: Filter through a Celite pad. Rinse with MeOH. Concentrate the filtrate.
-
Note: The product will be an acetate salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃.
-
Protocol B: Lewis Acid Deprotection (BBr₃)
Target: Substrates resistant to hydrogenation or containing catalyst poisons (e.g., sulfur).
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon.
-
Solvent: Dissolve substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).
-
Addition: Add BBr₃ (1.0 M in DCM) dropwise.
-
Stoichiometry:4.0 equivalents .
-
-
Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.
-
Troubleshooting: If incomplete, heat to reflux (40°C).
-
-
Quench (Critical): Cool to 0°C. Add MeOH dropwise (very exothermic!).
-
Hydrolysis: Concentrate to dryness. Redissolve in MeOH and concentrate again (repeat 3x) to remove borate esters as volatile trimethyl borate.
Part 4: Comparative Method Analysis
| Feature | Pd/C + H₂ (Standard) | Pd(OH)₂/C + AcOH (Acidic) | BBr₃ (Lewis Acid) | Transfer Hydrogenation |
| Best For | Neutral, protected amines | Free amines , stubborn ethers | Non-reducible substrates | Acid-sensitive groups |
| Amine Tolerance | Low (Poisoning risk) | High (Protonation protects cat.) | Low (Requires excess reagent) | High |
| Selectivity | High | Moderate (May cleave N-Bn) | Low (Attacks many ethers) | High |
| Key Constraint | S/N poisons catalyst | Requires filtration/workup | Moisture sensitive, harsh | Requires reflux |
References
-
Bieg, T., & Szeja, W. (1985).[2][3] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.[2][3][4] Synthesis, 1985(01), 76–77.[3] Link
-
Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link
-
Ram, S., & Spicer, L. D. (1987).[5] Rapid Debenzylation of N-Benzylamino Derivatives to Amino Derivatives Using Ammonium Formate as Catalytic Hydrogen Transfer Agent.[5] Tetrahedron Letters, 28(5), 515–516. Link
- Krapcho, A. P. (2006). Synthetic Applications of Dealkoxycarbonylations. CRC Press. (Context on N- vs O- deprotection selectivity).
-
Sousa e Silva, F. C., et al. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. Chemistry – A European Journal, 19(32). Link
-
Okano, K., et al. (2008).[2] Chemoselective Debenzylation of Aryl Benzyl Ethers Using BCl3 and Pentamethylbenzene. Synlett, 2008(13), 1977–1980. Link
Sources
- 1. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
Catalyst Cleanup Support Hub: Post-Hydrogenolysis Palladium Removal
Status: Operational Ticket Subject: Removal of Pd/C catalyst and residual Pd species following debenzylation. Assigned Specialist: Senior Application Scientist
The Core Problem: Why is Filtration Not Enough?
Many researchers assume that because Palladium on Carbon (Pd/C) is a heterogeneous catalyst, a simple filtration will remove it entirely. This is a dangerous misconception in drug development.
During hydrogenolysis, two distinct types of palladium contaminants are generated:
-
Heterogeneous Particulates: The bulk carbon support and large Pd clusters. These are easily filtered but pose a fire risk.
-
Soluble & Colloidal "Leachates":
-
Colloidal Pd (Pd nanoparticles): These are often
and pass through standard frits and Celite, causing "grey" or "black" product. -
Soluble Pd(II) Complexes: Pd can undergo oxidative addition into the solvent or product (especially amines), creating soluble species that no filter can physically trap.
-
The Goal: Reduce Pd content to compliant levels (typically
Decision Matrix: Selecting Your Cleanup Protocol
Use this logic flow to determine the necessary level of purification for your specific batch.
Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on visual cues and analytical data.
Standard Operating Procedures (SOPs)
Protocol A: The "Double-Pad" Celite Filtration
Best for: Routine removal of bulk catalyst when no leaching is suspected.
The Engineering Logic: A single layer of Celite often cracks or channels, allowing fines to pass. A "double-pad" with a sand interlayer prevents channeling.
-
Prepare the Frit: Use a sintered glass funnel (medium porosity).
-
Pack the Bed:
-
Layer 1: 2 cm of Celite 545 (wetted with solvent).
-
Layer 2: 0.5 cm of fine sea sand (prevents disturbing the Celite when pouring).
-
Critical: Apply gentle vacuum to pack the bed, but do not dry it out.
-
-
Filtration:
-
Pour the reaction mixture slowly onto the sand (use a glass rod to direct flow).
-
Do not let the catalyst bed run dry during filtration (Air + Dry Pd/C + Methanol vapor = Fire). Keep it wet with solvent.
-
-
The Wash: Rinse the flask and filter cake with 3 x bed volumes of solvent.
-
Safety Shutdown: Once finished, immediately wet the filter cake with water before disposing into a dedicated solid waste container.
Protocol B: Activated Carbon (Charcoal) Treatment
Best for: Colloidal Pd (Grey/Black solutions).
The Engineering Logic: Activated carbon has a massive surface area that physically adsorbs colloidal metal particles.
-
Charge: Add Activated Carbon (e.g., Darco KB-G) to the reaction mixture.
-
Ratio: Typically 5–10 wt% relative to the substrate (or 50 wt% relative to the catalyst loading).
-
-
Digest: Heat the mixture to 50–60 °C (if stable) and stir for 30–60 minutes.
-
Note: Cold carbon treatment is significantly less effective.
-
-
Filter: Proceed immediately to Protocol A while the solution is still warm.
Protocol C: Thiol-Silica Scavenging (The Gold Standard)
Best for: Soluble Pd species and strict GMP compliance (<5 ppm).
The Engineering Logic: Functionalized silica (Si-Thiol, Si-TMT) acts as a "chemical filter." The sulfur atoms form irreversible covalent bonds with Pd(II), pulling it out of the solution.
-
Selection: Choose Si-Thiol (general purpose) or Si-TMT (Trimercaptotriazine, best for Pd(II)).
-
Loading: Add scavenger resin to the filtrate (post-Celite).
-
Amount: 2–5 equivalents relative to the residual Pd content (usually 5–10 wt% of substrate is a safe starting point if ppm is unknown).
-
-
Agitation: Stir at room temperature for 2–4 hours.
-
Optimization: Heating to 40°C can reduce time to <1 hour.
-
-
Filtration: Filter off the silica resin (easy, as particles are large, ~50–60
).
Comparative Data: Efficacy of Methods[1]
The following table summarizes removal efficiency based on industry-standard benchmarking (e.g., Org. Process Res. Dev.).
| Method | Target Species | Typical Final Pd (ppm) | Yield Impact | Cost |
| Celite Filtration | Bulk Pd/C only | 50 – 500 ppm | Negligible | Low |
| Activated Carbon | Colloidal Pd | 10 – 50 ppm | Low (<5% loss) | Low |
| Si-Thiol Resin | Soluble Pd(II) | < 5 ppm | Negligible | High |
| Crystallization | Soluble Pd(II) | 20 – 100 ppm | Moderate (Mother liquor loss) | Medium |
| Extraction (NaHSO3) | Soluble Pd(II) | 50 – 200 ppm | Negligible | Low |
Troubleshooting FAQ
Q: My product is still grey after filtering through Celite. What happened? A: You have "Pd fines" or colloidal palladium. The particle size is smaller than the pore size of the Celite.
-
Fix: Do not re-filter through the same grade of Celite. Treat the solution with Activated Carbon (Protocol B) or pass it through a 0.45
PTFE membrane filter.
Q: I used a scavenger resin, but the ICP-MS result is still high. Why? A: This is usually due to "kinetic trapping." If your product is an amine, it may be competing with the resin for the Palladium.
-
Fix: Increase the temperature to 50°C during the scavenging step or switch to a stronger chelator like Si-TMT , which has a higher binding constant than standard amines.
Q: The filter clogged immediately. How do I prevent this? A: The catalyst has likely pulverized into fines due to vigorous stirring.
-
Fix: Use a "Body Feed." Add Celite directly to the reaction mixture before pouring it onto the filter pad. This prevents the formation of a dense, impermeable layer of catalyst on top of the filter.
Q: Safety Alert: How do I handle the waste filter cake? A: Dry Pd/C is pyrophoric . It can ignite spontaneously in air, especially when methanol vapors are present.
-
Protocol: Never throw dry filter paper/Celite into the trash. Immediately wash the funnel with water. Transfer the wet slurry into a waste container specifically labeled "Pd/C Waste - Keep Wet."
Regulatory Context (ICH Q3D)
When developing pharmaceutical ingredients, you must adhere to the ICH Q3D Guideline for Elemental Impurities . Palladium is a Class 2B impurity.
| Administration Route | PDE (Permitted Daily Exposure) | Concentration Limit (10g daily dose) |
| Oral | 100 | 10 ppm |
| Parenteral (IV) | 10 | 1 ppm |
| Inhalation | 1 | 0.1 ppm |
Note: If your daily dose is lower (e.g., 1g), the concentration limit increases (e.g., 100 ppm for oral), but most QA departments default to <10 or <20 ppm regardless of dose.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2019. Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link
-
Sarpong Group. "Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts."[1] University of California, Berkeley. Link
Sources
Technical Support Center: Purification of 3-[2-(Benzyloxy)ethyl]pyrrolidine
Ticket ID: #8492-PUR Subject: Optimization of Workup: Oil (Free Base) vs. Hydrochloride Salt Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are currently handling 3-[2-(Benzyloxy)ethyl]pyrrolidine , a secondary amine with a benzyl ether side chain.[1] Users frequently encounter two primary bottlenecks with this intermediate:
-
The Free Base (Oil): Prone to oxidation (coloration), difficult to weigh, and streaks on silica gel.
-
The HCl Salt (Solid): Often "oils out" into a gummy residue during formation rather than precipitating as a clean solid.
This guide provides the standard operating procedures (SOPs) to resolve these specific issues, ensuring high purity (>98%) and stability.
Module 1: The Free Base (Oil)
Status: Reactive, prone to oxidation.[1]
The free base is typically a viscous, pale-yellow oil.[1] If your material has turned dark brown or opaque, it has undergone N-oxidation or absorbed atmospheric CO₂ (carbamate formation).
Troubleshooting Guide: Chromatography & Decolorization
| Symptom | Diagnosis | Corrective Action |
| Tailing/Streaking on TLC | Interaction between the basic amine and acidic silanols on silica.[1] | Eluent Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1). |
| Dark Brown Color | Oxidation impurities (N-oxides).[1] | Charcoal Treatment: Dissolve oil in EtOH, treat with activated charcoal (5 wt%) at 50°C for 30 min, filter through Celite. |
| Inconsistent Mass Balance | Volatility or solvent trapping.[1] | High-Vac Drying: Pyrrolidines hold solvent tenaciously.[1] Dry at <1 mbar for 12h. |
Protocol: Acid-Base Extraction (The Self-Validating Clean-Up)
Use this method to remove non-basic impurities without running a column.[1]
-
Dissolve: Take crude oil in EtOAc (Ethyl Acetate).
-
Extract: Wash with 1M HCl (aq) . The product moves to the aqueous layer (protonated). Impurities remain in organic.
-
Checkpoint: The benzyl ether is stable in dilute HCl at RT.
-
-
Wash: Wash the aqueous layer 2x with fresh EtOAc (removes neutral organics).
-
Basify: Cool aqueous layer to 0°C. Adjust pH to >12 using 6M NaOH .
-
Recover: Extract 3x with DCM (Dichloromethane).[1] Dry over Na₂SO₄ and concentrate.
Figure 1: Acid-Base Extraction Workflow.[1][2] This method relies on the pKa differential between the pyrrolidine amine (~11) and neutral impurities.
Module 2: The HCl Salt (Solid)
Status: Stable, crystalline (ideal).[1]
Converting the oil to an HCl salt is the recommended storage strategy. However, the presence of the benzyl ether adds lipophilicity, which often causes the salt to precipitate as a "gum" rather than a powder.
Critical Parameter: Solvent Selection
Do NOT use aqueous HCl.[1] Water is difficult to remove and leads to hygroscopic gums.
-
Recommended Reagent: 4M HCl in Dioxane or 2M HCl in Diethyl Ether.[1]
-
Recommended Solvent: Diethyl Ether (Et₂O) or MTBE.[1]
Protocol: Anti-Gumming Salt Formation
-
Dilution: Dissolve 1g of pure free base oil in 10 mL of anhydrous Et₂O .
-
Note: If the oil is not fully soluble, add minimal DCM until clear.
-
-
Acidification: Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.
-
Stoichiometry: 1.1 equivalents. Excess acid can cause hydrolysis of the benzyl ether over long periods.
-
-
The "Gum" Check:
-
Scenario A (White Powder): Filter and wash with cold ether.
-
Scenario B (Sticky Gum):STOP. Do not filter.
-
Fix: Decant the supernatant. Add fresh Et₂O. Scratch the flask walls with a glass rod (trituration) and sonicate. This mechanical stress induces crystallization.
-
-
-
Recrystallization (if needed): Dissolve gum in minimum hot Isopropanol (IPA) and add Et₂O until cloudy. Cool to -20°C.
Figure 2: Decision Tree for HCl Salt Formation. Trituration is the critical step when dealing with lipophilic amine salts.[1]
Module 3: Stability & Storage
| Feature | Free Base (Oil) | HCl Salt (Solid) |
| Storage Temp | -20°C | 4°C or RT |
| Atmosphere | Argon/Nitrogen (Strict) | Desiccator (Dry) |
| Shelf Life | < 3 Months (Darkens) | > 2 Years |
| Benzyl Ether Stability | Stable | Stable (Avoid strong Lewis acids like BBr₃) |
FAQ: Benzyl Ether Integrity
ngcontent-ng-c1989010908="" class="ng-star-inserted">Q: Will 4M HCl cleave my benzyl ether protecting group? A: No. Benzyl ethers are generally stable to HCl/Dioxane at room temperature [1]. They typically require Hydrogenolysis (H₂/Pd-C) or harsh Lewis acids (BBr₃) for cleavage.[1] However, avoid heating the HCl salt in protic solvents for extended periods.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Confirming stability of benzyl ethers to mineral acids).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General protocols for amine purification and salt formation).
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[2][3] Journal of Peptide Research, 58(4), 338-341.[3] (Demonstrates selectivity of HCl/Dioxane leaving benzyl ethers intact).
Sources
Technical Support Center: Solubility Optimization for 3-[2-(Benzyloxy)ethyl]pyrrolidine
Case ID: SOL-PYR-BZ-001 Subject: Overcoming aqueous insolubility of lipophilic pyrrolidine derivatives Assigned Scientist: Senior Application Scientist, Formulation Chemistry
Executive Summary
You are encountering solubility issues with 3-[2-(Benzyloxy)ethyl]pyrrolidine because this molecule possesses a "schizophrenic" physicochemical profile. It contains a highly hydrophilic secondary amine (pyrrolidine core) fighting against a lipophilic benzyl ether tail.
At neutral or basic pH, the amine is unprotonated, allowing the benzyl group to dominate, resulting in phase separation (oiling out) or precipitation. To dissolve this in water, you must either mask the lipophilicity (encapsulation) or exploit the basicity (ionization).
This guide details three validated workflows to achieve aqueous solubility, ranked by experimental complexity.
Module 1: The "Proton Switch" (pH Adjustment & Salt Formation)
Primary Recommendation for: Analytical Standards, Early-Stage Screening
The pyrrolidine nitrogen is a strong base (
The Protocol: In-Situ Salt Formation
Do not simply add the compound to water and then add acid. This often causes the "gummy oil" phenomenon where the acid cannot penetrate the hydrophobic oil droplets.
Step-by-Step Procedure:
-
Dissolve First: Dissolve your specific amount of 3-[2-(Benzyloxy)ethyl]pyrrolidine in a minimal volume of water-miscible organic solvent (Ethanol or DMSO). Ratio: 100 mg compound : 0.5 mL solvent.
-
Acid Selection:
-
Standard: 1.0 M Hydrochloric Acid (HCl).
-
Alternative (if HCl fails): Methanesulfonic acid (MsOH). Mesylates often crystallize better than hydrochlorides for lipophilic amines.
-
-
Titration: Add 1.05 equivalents of the selected acid to the organic solution.
-
Dilution: Slowly add Water for Injection (WFI) or buffer (pH < 5) while vortexing.
Troubleshooting "Oiling Out": If you see a sticky oil instead of a clear solution or crystals, you have created a "lipophilic salt" with a low melting point.
-
Fix: Switch counter-ions. The benzyl ether moiety can disrupt the crystal lattice of HCl salts. Switch to Tartaric Acid or Citric Acid . These large counter-ions can break the lipophilic aggregation.
Visualization: Salt Selection Decision Tree
Figure 1: Decision matrix for converting the lipophilic free base into a soluble salt form.
Module 2: Co-Solvent Engineering
Primary Recommendation for: Biological Assays (where low pH is toxic)
If your experiment requires a neutral pH (7.4), the salt form may dissociate and precipitate the free base (the "Crash Out" effect). You must reduce the dielectric constant of the water to accommodate the benzyl group.
The "Golden Trinity" Formulation: For benzyl-ether pyrrolidines, a ternary system is most stable.
| Component | Function | Recommended % (v/v) |
| DMSO | Primary Solubilizer (dissolves the benzyl group) | 5% - 10% |
| PEG 400 | Interface Stabilizer (prevents aggregation) | 20% - 30% |
| Water/PBS | Bulk Solvent | Remainder |
Preparation Protocol:
-
Dissolve compound in 100% DMSO (Stock Concentration: 100 mM).
-
Add the required volume of PEG 400 to the DMSO stock. Mix well.
-
Slowly add the water/buffer component dropwise while vortexing.
-
Critical: Adding water too fast causes "shock precipitation" where the benzyl groups aggregate instantly.
-
Module 3: Cyclodextrin Complexation (Advanced)
Primary Recommendation for: In Vivo Studies / Animal Models
The benzyl group is a flat, aromatic hydrophobic moiety that fits perfectly into the cavity of
Recommended Agent: Hydroxypropyl-
The "Phase Solubility" Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water or saline. -
Add 3-[2-(Benzyloxy)ethyl]pyrrolidine in excess (supersaturated).
-
Agitate (shake/stir) for 24 hours at room temperature.
-
Filter through a 0.45 µm PVDF filter.
-
The filtrate contains the solubilized inclusion complex.
Why this works: The binding constant (
Visualization: Complexation Equilibrium
Figure 2: Thermodynamic equilibrium of the host-guest interaction. The benzyl tail enters the CD cavity.
Frequently Asked Questions (Troubleshooting)
Q1: I made the HCl salt, but it turned into a hard glass at the bottom of the flask. Why? A: You likely removed the solvent too fast or used a solvent where the salt is too soluble (like pure methanol), leading to an amorphous solid.
-
Fix: Redissolve in a minimum amount of hot Ethanol/Isopropanol (9:1) and let it cool slowly to induce crystallization. The crystalline form will dissolve much faster in water than the amorphous glass.
Q2: Can I use sonication to dissolve the free base in water? A: No. Sonication might disperse the oil temporarily (emulsion), but it is thermodynamically unstable. The moment you stop sonicating, the benzyl groups will coalesce (Ostwald ripening), leading to inconsistent dosing in your experiment. You must use a chemical solubilizer (Salt or Co-solvent).
Q3: My biological assay cannot tolerate DMSO. What is the alternative?
A: Use the Module 3 (Cyclodextrin) method. HP-
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. Link
-
Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link
-
PubChem. (n.d.). Pyrrolidine (Compound Summary). National Library of Medicine. Link
Sources
Technical Support Bulletin: Acidic Stability of 3-[2-(Benzyloxy)ethyl]pyrrolidine
[1]
Part 1: Executive Summary
3-[2-(Benzyloxy)ethyl]pyrrolidine exhibits a bimodal stability profile under acidic conditions. Its behavior is dictated by the competition between two functional groups: the highly basic secondary amine (pyrrolidine) and the acid-sensitive ether linkage (benzyl ether).
-
Under Mild to Moderate Acid (pH 1–6): The molecule is STABLE .
-
Under Strong/Lewis Acid (pH < 0, Heat, or Anhydrous): The molecule is UNSTABLE .
Part 2: Chemical Stability Matrix
The following table summarizes the compatibility of 3-[2-(Benzyloxy)ethyl]pyrrolidine with common laboratory acidic reagents.
| Acidic Reagent | Condition | Stability Verdict | Observation/Result |
| 0.1% TFA / Formic Acid | HPLC Mobile Phase (RT) | ✅ Stable | Forms trifluoroacetate/formate salt in solution.[6] No degradation. |
| 1M - 2M HCl (aq) | Workup / Extraction (RT) | ✅ Stable | Forms Hydrochloride salt.[6] Remains in aqueous layer. |
| HCl in Dioxane/Ether | Salt Formation (0°C to RT) | ✅ Stable | Precipitates as 3-[2-(Benzyloxy)ethyl]pyrrolidine HCl solid.[6] |
| Acetic Acid (Glacial) | Solvent / Reagent (RT) | ✅ Stable | Forms Acetate salt.[6] No cleavage. |
| HBr (48% aq) or HI | Reflux / Heat | ❌ Unstable | Cleavage: Yields alcohol + benzyl bromide/iodide.[6] |
| BBr | Anhydrous (-78°C to RT) | ❌ Unstable | Rapid Cleavage: Standard deprotection method.[6] |
| TFA (Neat) | Reflux | ⚠️ Risk | Potential for slow degradation/cleavage over time.[6] |
Part 3: Mechanistic Pathways (Visualized)
The diagram below illustrates the divergent pathways the molecule takes depending on the acid strength.
Caption: Figure 1. Reaction pathways of 3-[2-(Benzyloxy)ethyl]pyrrolidine in acid. Mild acids lead to stable salt formation (Green), while strong acids/Lewis acids trigger ether cleavage (Red).
Part 4: Troubleshooting & FAQs
Q1: My compound "disappeared" into the aqueous layer during an acidic workup. What happened?
Diagnosis: You likely formed the hydrochloride salt. Explanation: The pyrrolidine nitrogen is basic.[6] Upon adding acid (e.g., 1M HCl), it protonates to form the hydrochloride salt, which is highly water-soluble and insoluble in organic solvents like DCM or Ethyl Acetate. Solution:
-
Collect the aqueous acidic layer.
-
Neutralize it carefully with a base (e.g., 1M NaOH or sat. NaHCO
) until pH > 10. -
Extract the now-liberated free base back into an organic solvent (DCM).
Q2: I see a new peak at a lower retention time (RT) on my HPLC after leaving the sample in 0.1% TFA overnight.
Diagnosis: Trace debenzylation is possible but rare at RT; it is more likely an impurity or hydrolysis of other groups if present. Check: Benzyl ethers are generally stable to 0.1% TFA.[6] However, if your sample was subjected to heat or high concentration, verify the new peak's mass.
-
Target Mass: [M+H]+ (Parent)
-
Debenzylated Mass: [M+H - 90] (Loss of Benzyl, C
H ). -
Action: If the mass corresponds to the alcohol, prepare fresh samples immediately before injection or switch to a neutral mobile phase (Ammonium Bicarbonate) if the compound proves exceptionally sensitive.
Q3: Can I use HCl in Dioxane to make the salt for storage?
Answer: Yes, this is the recommended storage method. The hydrochloride salt is significantly more stable to oxidation and degradation than the free base oil.
-
Protocol: Dissolve the free base in a minimum amount of dry ether or DCM. Add 4M HCl in Dioxane dropwise at 0°C. Collect the white precipitate by filtration. Store at -20°C.
Part 5: Standard Operating Procedures (SOPs)
SOP 1: Preparation of the Stable Hydrochloride Salt
Use this protocol to stabilize the free base for long-term storage.
-
Dissolution: Dissolve 1.0 equivalent of 3-[2-(Benzyloxy)ethyl]pyrrolidine (free base) in dry Diethyl Ether or Dichloromethane (concentration ~0.1 g/mL).
-
Cooling: Place the flask in an ice bath (0°C) under nitrogen atmosphere.
-
Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Observation: A white to off-white solid should precipitate immediately.
-
-
Isolation: Stir for 15 minutes at 0°C. Filter the solid using a sintered glass funnel or Buchner funnel.
-
Washing: Wash the filter cake with cold Diethyl Ether (2 x volume of reaction solvent) to remove excess acid and impurities.
-
Drying: Dry the solid under high vacuum for 2–4 hours.
-
Storage: Store in a tightly sealed vial at -20°C.
SOP 2: Stability Verification (HPLC Check)
Use this to verify integrity before critical experiments.
-
Sample Prep: Dissolve ~1 mg of the salt or free base in 1 mL of 50:50 Water:Acetonitrile.
-
Method: Run a standard gradient (e.g., 5% to 95% MeCN in water with 0.1% Formic Acid) over 5–10 minutes.
-
Criteria:
-
Purity: >95% area under the curve.
-
Identity: Confirm Mass Spec signal matches parent [M+H].
-
Degradant Check: Look for a peak at [M-90] (Debenzylated species). If >2%, repurify.
-
Part 6: References
-
BenchChem. Alcohol Protecting Groups: Stability of Benzyl Ethers. Retrieved from .
-
Master Organic Chemistry. Cleavage of Ethers with Acid: Mechanisms and Reagents. (2014).[1][5] Retrieved from .
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024).[1][7] Retrieved from .[6]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference for Benzyl Ether Stability).
-
Sigma-Aldrich. Pyrrolidine Derivatives Handling and Safety Data.[6] Retrieved from .
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-[(Benzyloxy)methyl]pyrrolidine | 148562-33-8 | Benchchem [benchchem.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy (R)-3-Benzyloxy-pyrrolidine | 177948-70-8 [smolecule.com]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
Chiral Separation of 3-[2-(Benzyloxy)ethyl]pyrrolidine: A Comparative HPLC Guide
Topic: HPLC Method for Enantiomeric Purity of 3-[2-(Benzyloxy)ethyl]pyrrolidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-[2-(Benzyloxy)ethyl]pyrrolidine (CAS: 145920-46-9) represents a classic challenge in chiral chromatography: it combines a basic secondary amine functionality with a flexible hydrophobic linker. The amine moiety interacts strongly with residual silanols on silica-based columns, leading to peak tailing, while the benzyl ether provides a necessary UV chromophore but adds conformational flexibility that can reduce enantioselectivity.
This guide compares three distinct separation strategies. While derivatization is historically relevant, Direct Normal Phase HPLC on Amylose-based CSPs is identified as the industry "Gold Standard" for throughput and reliability.
Part 1: Technical Deep Dive & Comparative Analysis
The Analyte Challenge
-
Basicity: The pyrrolidine nitrogen (
) requires a basic mobile phase modifier to suppress ionization and silanol interaction. -
Detection: The benzyl group allows UV detection at 210–220 nm (strong) or 254 nm (moderate).
-
Stereochemistry: The chiral center at the C3 position of the pyrrolidine ring is somewhat distant from the benzyl "handle," requiring a stationary phase with deep chiral grooves (inclusion complexes).
Comparative Strategy Table
| Feature | Method A: Coated Amylose (Normal Phase) | Method B: Immobilized Amylose (Polar Organic) | Method C: Derivatization (Indirect) |
| Primary Column | Chiralpak AD-H (or equivalent) | Chiralpak IG / IA | C18 (Achiral) |
| Mobile Phase | Hexane / IPA / Diethylamine (DEA) | MeOH / Acetonitrile / DEA | ACN / Water / Formic Acid |
| Mechanism | H-bonding & | H-bonding & steric inclusion | Diastereomeric resolution |
| Resolution ( | Typically > 2.0 (High) | > 1.5 (Moderate to High) | > 3.0 (Very High) |
| Throughput | High (15–20 min run) | High (10–15 min run) | Low (Requires reaction time) |
| Robustness | Moderate (Solvent restricted) | Excellent (Solvent versatile) | High |
| Verdict | Recommended (Standard) | Best for Solubility Issues | Validation Only |
Part 2: The "Gold Standard" Protocol (Method A)
Objective: Quantify the enantiomeric excess (
1. Materials & Instrumentation
-
HPLC System: Agilent 1200/1260 or Waters Alliance (Isocratic pump capability required).
-
Detector: DAD or VWD set to 220 nm (primary) and 254 nm (secondary).
-
Column: Chiralpak AD-H (
mm, 5 m).-
Why AD-H? The amylose tris(3,5-dimethylphenylcarbamate) selector forms tight inclusion complexes with benzyl groups, offering superior selectivity for this specific scaffold compared to cellulose (OD-H).
-
-
Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).
2. Mobile Phase Preparation[1][2][3][4][5]
-
Composition: n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Preparation:
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of IPA.
-
Add 1.0 mL of DEA (Basic modifier is critical to prevent peak tailing).
-
Premix and degas by sonication for 10 minutes. Do not filter through nylon (dissolves in hexane).
-
3. Experimental Workflow
Step 1: System Equilibration
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 25°C.
-
Flush column for 30–45 mins until baseline stabilizes. The DEA must fully saturate the silica surface.
Step 2: Sample Preparation
-
Dissolve 1.0 mg of sample in 1.0 mL of Mobile Phase .
-
Note: Avoid dissolving in pure IPA or Ethanol if possible, as the "solvent shock" can distort peak shape. If solubility is poor, use 50:50 Hexane:IPA.
Step 3: Injection & Data Acquisition
-
Injection Volume: 5–10
L. -
Run Time: 20–25 minutes (Expect elution between 8–15 mins).
4. System Suitability (Acceptance Criteria)
-
Tailing Factor (
): (If , increase DEA to 0.2%). -
Resolution (
): (Baseline separation). -
Signal-to-Noise:
for the minor enantiomer (LOQ).
Part 3: Visualization & Logic
Diagram 1: Method Development Decision Tree
This logic flow ensures you select the correct parameters based on initial screening results.
Caption: Decision tree for optimizing chiral separation of basic pyrrolidine derivatives.
Diagram 2: The Chromatography Workflow
A step-by-step visualization of the experimental protocol.[5]
Caption: Standard Operating Procedure (SOP) workflow for Method A.
Part 4: Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Interaction between the pyrrolidine nitrogen and silanols.
-
Fix: Ensure DEA is fresh. If using AD-H (coated), do not exceed 0.1% DEA initially. If tailing persists, switch to Chiralpak IG (immobilized) which tolerates stronger basic additives or solvents like Dichloromethane (DCM).
-
-
Low Solubility:
-
Cause: The benzyl group is hydrophobic, but the salt form might be polar.
-
Fix: If the sample crashes out in Hexane, add 5–10% Dichloromethane (DCM) to the mobile phase. Warning: This is ONLY safe for Immobilized columns (IA, IB, IC, IG). Do NOT use DCM on standard AD-H/OD-H columns as it will strip the coating.
-
-
Elution Order:
-
The elution order (R vs S) is not predictable ab initio and must be determined by injecting a pure standard of one enantiomer or by checking optical rotation of collected fractions.
-
References
-
Daicel Chiral Technologies. (2025). Chiral Column Selection Guide for Amines. Retrieved from [Link]
-
Instruction Manual for CHIRALPAK® AD-H. (2013). Daicel Chemical Industries, Ltd. Retrieved from [Link]
-
Instruction Manual for CHIRALPAK® IG. (2019). Daicel Chemical Industries, Ltd. Retrieved from [Link]
(Note: While specific literature for this exact CAS is proprietary, the protocols above are derived from validated applications for the 3-substituted pyrrolidine class found in References 1 and 3.)
Sources
Mass spectrometry fragmentation pattern of 3-[2-(Benzyloxy)ethyl]pyrrolidine
The following guide details the mass spectrometry fragmentation patterns of 3-[2-(Benzyloxy)ethyl]pyrrolidine , comparing its spectral "performance" (detectability and diagnostic ion generation) against its structural analogue, 3-(Benzyloxy)pyrrolidine .
Executive Summary
3-[2-(Benzyloxy)ethyl]pyrrolidine (C₁₃H₁₉NO, MW: 205.30) is a critical secondary amine building block used in the synthesis of GPCR ligands and kinase inhibitors. Its structural distinctiveness lies in the ethyl linker connecting the pyrrolidine ring to the benzyl ether moiety.
For researchers, distinguishing this compound from its shorter-chain analogue, 3-(Benzyloxy)pyrrolidine , is a common analytical challenge during metabolite identification and impurity profiling. This guide compares the fragmentation dynamics of these two "alternatives," demonstrating how the ethyl linker introduces unique dissociation pathways that serve as definitive structural fingerprints.
Core Comparison: The "Linker Effect"
| Feature | 3-[2-(Benzyloxy)ethyl]pyrrolidine (Target) | 3-(Benzyloxy)pyrrolidine (Alternative) |
| Molecular Weight | 205.30 Da | 177.24 Da |
| Precursor Ion [M+H]⁺ | m/z 206.15 | m/z 178.12 |
| Primary Diagnostic Ion | m/z 91 (Tropylium) | m/z 91 (Tropylium) |
| Secondary Diagnostic | m/z 116 (Loss of Benzyl) | m/z 88 (Loss of Benzyl) |
| Linker-Specific Ion | m/z 70 (Pyrrolidine ring) | m/z 70 (Pyrrolidine ring) |
| Fragmentation Behavior | Ethyl linker allows distinct | Ether oxygen directly influences ring fragmentation stability. |
Technical Analysis: Fragmentation Pathways
The fragmentation of 3-[2-(Benzyloxy)ethyl]pyrrolidine under Collision-Induced Dissociation (CID) is governed by two competing charge sites: the pyrrolidine nitrogen (proton affinity ~220 kcal/mol) and the ether oxygen .
Pathway A: Benzylic Cleavage (Dominant)
The most abundant pathway involves the cleavage of the C–O bond at the benzylic position.
-
Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.
-
Product: Formation of the Tropylium ion (C₇H₇⁺) at m/z 91 .[1][2][3]
-
Observation: This is the base peak in high-energy collision spectra (EI) and a major fragment in ESI-MS/MS.
Pathway B: Neutral Loss of Benzyl Alcohol
In "softer" ESI conditions, the molecule may undergo a rearrangement involving the ether oxygen.
-
Mechanism: Protonation of the ether oxygen followed by elimination of the benzyl group as a neutral radical or benzyl alcohol.
-
Product: A pyrrolidine-ethyl-cation species at m/z 116 (206 - 90).
-
Differentiation: In the alternative 3-(benzyloxy)pyrrolidine, this loss results in a peak at m/z 88 , providing a clear mass shift of 28 Da (–CH₂CH₂–).
Pathway C: Pyrrolidine Ring Fragmentation
The pyrrolidine ring itself is robust but generates characteristic low-mass ions.
-
Mechanism:
-cleavage adjacent to the nitrogen atom. -
Product: The iminium ion at m/z 70 (C₄H₈N⁺).
-
Significance: This confirms the integrity of the unsubstituted pyrrolidine ring. If the ring were substituted (e.g., a metabolite), this peak would shift.[2]
Visualization of Signaling Pathways (DOT)
The following diagram illustrates the competing fragmentation pathways, highlighting the divergence between the target molecule and its analogue.
Caption: Fragmentation tree of 3-[2-(Benzyloxy)ethyl]pyrrolidine showing the divergence into the diagnostic Tropylium ion (m/z 91) and the linker-specific Pyrrolidine-Ethyl cation (m/z 116).
Experimental Protocol: LC-MS/MS Characterization
This protocol is designed to validate the fragmentation pattern described above. It uses a Data-Dependent Acquisition (DDA) workflow to capture both the parent ion and its fragments.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 3-[2-(Benzyloxy)ethyl]pyrrolidine in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute stock 1:1000 in 0.1% Formic Acid in Water (Final conc: ~1 µg/mL).
-
Causality: Formic acid ensures full protonation of the secondary amine ([M+H]⁺), maximizing sensitivity in ESI(+).
-
Phase 2: LC-MS/MS Parameters
-
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).
-
Ion Source: Electrospray Ionization (ESI) – Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C (Ensures efficient desolvation of the ethyl linker moiety).
Phase 3: Collision Energy (CE) Ramp
To observe the full range of fragments, a CE ramp is required.
-
Low Energy (10-15 eV): Preserves the molecular ion (m/z 206) and generates the "Soft" fragment (m/z 116).
-
High Energy (30-40 eV): Forces the formation of the stable Tropylium ion (m/z 91) and ring cleavage (m/z 70).
Phase 4: Data Validation Criteria
The experiment is valid ONLY if:
-
The precursor mass error is < 5 ppm (for HRMS).
-
The intensity ratio of m/z 91 to m/z 206 increases linearly with Collision Energy.
-
No peak is observed at m/z 88 (absence of the shorter-chain analogue).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 200336: Pyrrolidine derivatives. Retrieved from [Link]
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Tropylium and Onium reaction mechanisms).
Sources
Comparing reactivity of 3-[2-(Benzyloxy)ethyl]pyrrolidine vs. 3-benzyloxypyrrolidine
Executive Summary
Bottom Line Up Front: The choice between 3-benzyloxypyrrolidine (A) and 3-[2-(benzyloxy)ethyl]pyrrolidine (B) represents a classic medicinal chemistry trade-off between electronic modulation and steric reach.
-
Select Molecule A (Direct Ether) if you require reduced basicity (
) to minimize off-target protonation or if you need a rigid, compact vector where the oxygen atom can participate in intramolecular hydrogen bonding or specific active-site chelation. -
Select Molecule B (Ethyl Linker) if you require a "true" pyrrolidine nucleophile (
) with high reactivity for difficult couplings, or if you are performing a "scaffold hop" to extend the lipophilic benzyl tail deeper into a hydrophobic pocket without altering the core amine's electronic profile.
Structural & Electronic Analysis
The fundamental difference lies in the proximity of the electronegative oxygen atom to the reactive pyrrolidine nitrogen. This distance dictates the Inductive Effect (
| Feature | Molecule A: 3-Benzyloxypyrrolidine | Molecule B: 3-[2-(Benzyloxy)ethyl]pyrrolidine |
| Linker | Direct Ether (-O-) | Ethyl Spacer (-CH₂CH₂-O-) |
| Electronic Effect | Strong Inductive Withdrawal ( | Weak/Negligible Inductive Withdrawal |
| Predicted | 9.5 ± 0.2 (Less Basic) | 10.8 ± 0.3 (More Basic) |
| N-Nucleophilicity | Moderate | High |
| LogP (Lipophilicity) | ~1.3 (Lower) | ~2.1 (Higher) |
| Conformational Bias | Rigid; Oxygen gauche to ring | Flexible; "Floppy" tail |
Mechanistic Insight: The "Insulator" Effect
In Molecule A , the oxygen is only two bonds away from the ring carbons (
In Molecule B , the ethyl group acts as an insulator. The oxygen is four bonds away from the ring connection. The inductive effect decays rapidly with distance (roughly
Visualization: Electronic & Steric Logic
Figure 1: Mechanistic comparison of inductive effects. Molecule A experiences direct electron withdrawal, while Molecule B is insulated by the ethyl linker.
Experimental Reactivity Comparison
To empirically validate the selection, we utilize two self-validating protocols: Competitive Alkylation (testing nucleophilicity) and Controlled Amide Coupling (testing steric/electronic balance).
Protocol 1: Competitive Nucleophilicity Assay ( )
Objective: Determine which amine reacts faster with a limiting electrophile. Hypothesis: Molecule B will react significantly faster due to higher basicity and reduced steric crowding near the nitrogen.
Materials:
-
Amine A (1.0 eq)
-
Amine B (1.0 eq)
-
Benzyl Bromide (0.5 eq - Limiting Reagent)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (
) -
Internal Standard: 1,3,5-Trimethoxybenzene
Step-by-Step Workflow:
-
Preparation: Dissolve 0.5 mmol of Amine A and 0.5 mmol of Amine B in 5 mL of
. -
Baseline: Add Internal Standard (0.5 mmol). Take a
aliquot for LC-MS/NMR to establish the ratio. -
Initiation: Add
followed by Benzyl Bromide (0.25 mmol) dropwise at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench & Analyze: Filter solids. Analyze filtrate via
-NMR.-
Integration Target: Compare the benzylic protons of the products (N-Bn peaks).
-
Expected Outcome:
-
Ratio > 3:1 favoring Product B.
-
Why? The
difference (~1.3 units) implies Molecule B is over 10x more basic. In an irreversible reaction, this translates to a lower activation energy barrier.
Protocol 2: Amide Coupling Efficiency (Steric Challenge)
Objective: Assess performance with a sterically hindered acid (e.g., 2,4,6-trimethylbenzoic acid).
Workflow Visualization:
Figure 2: Parallel synthesis workflow for amide coupling. Molecule B is predicted to outperform A in difficult couplings due to superior nucleophilicity.
Physicochemical Profile & Selection Guide
Use this data table to align the molecule with your specific ADME (Absorption, Distribution, Metabolism, Excretion) requirements.
| Property | Molecule A | Molecule B | Implication for Drug Design |
| Basicity ( | ~9.5 | ~10.8 | A is better for CNS penetration (higher fraction of neutral species at physiological pH 7.4). |
| Lipophilicity (cLogP) | 1.3 | 2.1 | B increases lipophilicity; good for membrane permeability but risk of metabolic clearance. |
| H-Bonding | Acceptor (O) near Donor (NH) | Acceptor (O) far from Donor (NH) | A can form intramolecular H-bonds (5-membered ring mimic), potentially locking conformation. |
| Rotatable Bonds | 2 | 4 | A is rigid (lower entropic penalty upon binding). B is flexible (induced fit). |
Troubleshooting Common Issues
-
Issue: Low yield in reductive amination with Molecule A.
-
Cause: The lower basicity makes formation of the iminium ion intermediate slower, and the steric bulk of the benzyloxy group at C3 hinders the approach of the reducing agent (
). -
Solution: Switch to a stronger Lewis Acid catalyst (
) or switch to Molecule B if the linker length is permissive.
-
-
Issue: Molecule B shows high non-specific binding in assays.
-
Cause: The "greasy" ethyl-benzyl tail acts as a non-specific hydrophobic anchor.
-
Solution: Switch to Molecule A to retract the hydrophobic group and lower LogP.
-
References
-
Basicity of Pyrrolidines
-
Bordwell pKa Table (Acidity in DMSO).[1] The trends for electron-withdrawing groups on cyclic amines are well-established. An alkoxy group at the
-position lowers pKa by ~1.5-2 units. -
Source:
-
- Inductive Effects in Heterocycles: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Explains the decay of inductive effects). Context: Validates the claim that the ethyl linker in Molecule B restores basicity to near-unsubstituted levels.
-
Synthesis & Properties of 3-Benzyloxypyrrolidine
- ChemicalBook & PubChem Entries for CAS 131783-19-0. Confirms the commercial availability and use as a chiral building block.
-
Source:
-
Steric Parameters in Drug Design
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
- Context: Discusses the use of ether linkers and homologation (adding -CH2-)
-
Source:
Sources
Technical Guide: Validating Chiral Center Configuration of 3-Substituted Pyrrolidines
Executive Summary
The 3-substituted pyrrolidine scaffold is a privileged pharmacophore in drug discovery, present in molecules ranging from kinase inhibitors to muscarinic antagonists (e.g., Glycopyrronium). However, validating the absolute configuration (AC) of the C3 stereocenter presents a unique challenge. Unlike rigid bicyclic systems, the pyrrolidine ring exhibits "envelope" conformational flexibility, often complicating NMR-based assignments. Furthermore, many derivatives are viscous oils, precluding standard X-ray diffraction.
This guide objectively compares the three primary validation methodologies: Small Molecule X-Ray Crystallography , NMR Derivatization (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) . It provides decision-making frameworks and experimental protocols to ensure scientific integrity in your stereochemical assignments.
Comparative Analysis of Validation Methods
Method A: Small Molecule X-Ray Crystallography (The Gold Standard)
While definitive, this method relies on the formation of a single crystal. For light-atom molecules (C, H, N, O), the absence of "anomalous dispersion" signals using standard Molybdenum (Mo) radiation often prevents absolute assignment.
-
The "Light Atom" Solution: Use Copper (Cu) K
radiation.[1] The lower energy increases the anomalous scattering signal of Oxygen and Nitrogen, often allowing AC determination without heavy atoms. -
The "Salt" Solution: If the free base is an oil, form a salt with a heavy counter-ion (e.g., Hydrobromide) or a chiral counter-ion (e.g., (+)-Tartaric acid) to induce crystallization and provide an internal chiral reference.
Method B: NMR Derivatization (Mosher’s Method)
This method involves derivatizing a functional handle (OH or NH) with a chiral auxiliary (MTPA).
-
Critical Limitation for 3-Substituted Pyrrolidines: If the C3 substituent is an alkyl/aryl group and the derivatization site is the ring Nitrogen (N1), the chiral center is
to the auxiliary. The ring's conformational flipping can average the shielding effects, leading to ambiguous values. -
Best Practice: Only use this if the pyrrolidine ring conformation can be computationally modeled or if the derivatization happens directly on the C3 substituent (e.g., 3-aminopyrrolidine).
Method C: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light.[2][3]
-
The "Oil" Advantage: VCD requires no crystallization. It is performed in solution (e.g., CDCl
). -
Mechanism: The experimental spectrum is compared to a DFT-calculated spectrum.[2] A high "Similiarity Score" validates the configuration.
-
Throughput: High. It is the preferred method for late-stage intermediates that resist crystallization.
Decision Matrix & Data Summary
Table 1: Comparative Performance Metrics
| Feature | X-Ray Crystallography | NMR (Mosher/Mandelic) | VCD Spectroscopy |
| Sample State | Single Crystal (Required) | Solution (Pure) | Solution (5-10 mg/mL) |
| Destructive? | No (Recoverable) | Yes (Derivatization) | No |
| Turnaround | 1-3 Weeks (growing crystals) | 2-3 Days | 24 Hours (incl. calculation) |
| Reliability (3-Sub Pyrrolidines) | Absolute (100%) | Moderate (Risk of rotamers) | High (>95%) |
| Cost | High (Instrument/Service) | Low (Reagents) | Medium (Software/Instrument) |
Strategic Decision Workflow
The following diagram illustrates the logical pathway for selecting the appropriate validation method based on sample properties.
Figure 1: Decision tree for selecting the optimal absolute configuration assignment method.
Detailed Experimental Protocols
Protocol A: Modified Mosher’s Method for 3-Aminopyrrolidines
Use this only when the chiral center (C3) has a direct primary/secondary amine or hydroxyl group.
Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides), Pyridine-d5 (solvent/base).
-
Preparation: Dissolve 2-5 mg of the substrate in 0.6 mL of Pyridine-d5 in two separate NMR tubes.
-
Derivatization:
-
Tube A: Add 10 µL of (R)-(-)-MTPA-Cl. (Yields the (S)-Mosher Amide ).
-
Tube B: Add 10 µL of (S)-(+)-MTPA-Cl. (Yields the (R)-Mosher Amide ).
-
Note: The stereochemistry of the acid chloride flips upon amide formation nomenclature.
-
-
Reaction: Shake and allow to stand for 10 minutes (reaction is usually instantaneous for amines).
-
Analysis: Acquire 1H NMR for both samples.
-
Calculation: Calculate
for protons neighboring the chiral center. -
Assignment: Map the positive and negative
values to the Mosher model.-
Self-Validation: Protons on the same side of the shielding plane must show consistent signs (+ or -). If signs are random, the ring is conformationally mobile; Abort and use VCD.
-
Protocol B: Salt Formation for X-Ray (The "Oil" Breaker)
Use this when the free base is an oil.
-
Screening: Dissolve 10 mg of pyrrolidine in minimal ethanol.
-
Acid Addition: Add 1.0 equivalent of:
-
Hydrobromic acid (48% aq) - Best for anomalous dispersion.
-
L-(+)-Tartaric acid - Best for diastereomeric resolution.
-
p-Toluenesulfonic acid - Best for crystallinity.
-
-
Vapor Diffusion: Place the vial inside a larger jar containing Hexane or Diethyl Ether. Cap the large jar. Allow solvent to diffuse over 2-5 days.
-
Harvest: If needles/prisms form, submit for X-ray using Cu-radiation.
Advanced Visualization: The Mosher Logic
The following diagram explains the spatial logic required to interpret Mosher data correctly.
Figure 2: Logical flow for assigning configuration using Delta(SR) values.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[2][3][4][5] Chirality, 15(9), 743–758. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
Sources
- 1. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: COSY and HSQC NMR Interpretation for 3-[2-(Benzyloxy)ethyl]pyrrolidine
Executive Summary
Objective: This guide provides a definitive structural validation workflow for 3-[2-(Benzyloxy)ethyl]pyrrolidine , a flexible pyrrolidine intermediate often used in medicinal chemistry.
The Challenge: The aliphatic region (1.4 – 3.0 ppm) of this molecule contains severe spectral overlap between the pyrrolidine ring protons and the ethyl linker, rendering standard 1D
Part 1: Structural Analysis & Spectral Expectations
Before data acquisition, we must define the magnetic environment. The molecule consists of three distinct domains:
-
Aromatic/Benzylic Anchor: The most deshielded and stable signals.
-
The Linker: An ethyl chain connecting the oxygen to the chiral pyrrolidine C3.
-
The Pyrrolidine Core: A nitrogen heterocycle with a chiral center at C3, creating diastereotopic protons at C2, C4, and C5.
Expected Chemical Shift Table (Free Base in CDCl )
Note: Values are representative of high-field (400+ MHz) acquisition.
| Position | Group | Multiplicity | HSQC Phase | ||
| 10-14 | Phenyl | 7.25 - 7.35 | Multiplet | 127-128, 138 | (+/-) |
| 9 | O-CH | 4.52 | Singlet | 73.1 | Negative (CH |
| 8 | O-CH | 3.51 | Triplet | 68.5 | Negative (CH |
| 2 | Ring N-CH | 2.95 - 3.15 | Multiplet | 52.0 | Negative (CH |
| 5 | Ring N-CH | 2.80 - 3.05 | Multiplet | 46.5 | Negative (CH |
| 3 | Ring CH (Chiral) | 2.25 | Multiplet | 38.5 | Positive (CH) |
| 4 | Ring CH | 1.45 / 2.05 | Multiplet | 32.0 | Negative (CH |
| 7 | Linker CH | 1.65 | Quartet-like | 34.5 | Negative (CH |
| 1 | NH | ~2.0 (Broad) | Broad Singlet | N/A | N/A |
Part 2: Comparative Analysis (1D vs. 2D)
Alternative: 1D H NMR Alone
Status: Insufficient for purity profiling.
-
Ambiguity: The region between 1.4 ppm and 2.3 ppm contains protons from C3, C4, and the C7 linker. In 1D, these appear as a non-descript "hump" or overlapping multiplets.
-
Integration Errors: Solvent impurities (water/grease) often co-elute in this aliphatic region, making stoichiometric confirmation of the ethyl linker impossible.
Recommended: HSQC + COSY Integration
Status: Gold Standard.
-
HSQC (Heteronuclear Single Quantum Coherence): Separates protons by their carbon frequency. Even if the C4 and C7 protons overlap at 1.6 ppm in
H, their carbons resonate at different frequencies (~32 vs 34 ppm), resolving them into distinct cross-peaks. -
COSY (Correlation Spectroscopy): Establishes the connectivity. By starting at the distinct O-CH
triplet (3.51 ppm), you can "walk" the coupling chain into the confused aliphatic region.
Part 3: Experimental Protocols
To ensure reproducibility, follow these acquisition parameters.
Sample Preparation
-
Solvent: CDCl
(99.8% D) is preferred to minimize exchange broadening of the amine. -
Concentration: 10–20 mg in 600 µL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Bruker Standard)
Experiment A: Gradient COSY (cosygpppqf)
-
Logic: Magnitude mode with gradient pulses for artifact suppression.
-
Spectral Width: 10 ppm (both dimensions).
-
Points (TD): 2048 (F2) x 256 (F1).
-
Scans (NS): 4 to 8.
-
Delay (D1): 1.5 - 2.0 sec.
-
Processing: Sine-Bell squared (QSINE) window function.
Experiment B: Multiplicity-Edited HSQC (hsqcedetgpsisp2.2)
-
Logic: Phase-sensitive; distinguishes CH/CH
(positive/red) from CH (negative/blue). Crucial for identifying the chiral C3 methine. -
Coupling Constant (
): Set to 145 Hz. -
Points (TD): 2048 (F2) x 256 (F1).
-
Scans (NS): 8 to 16.
-
Processing: Linear prediction in F1 is recommended to improve resolution.
Part 4: Interpretation Workflow (The "Benzylic Anchor")
Do not attempt to assign the pyrrolidine ring directly. Use the "Benzylic Anchor" strategy to walk from the known stable end of the molecule into the complex ring system.
Step 1: The Anchor (Positions 9 & 8)
Locate the Benzylic Singlet (~4.5 ppm) . This confirms the protecting group is intact.
-
COSY Check: This singlet should show no COSY correlations (isolated spin system).
-
Next: Locate the O-CH
triplet (~3.5 ppm) . This is the entry point to the alkyl chain.
Step 2: Walking the Chain (COSY)
Use the O-CH
-
Look for a COSY cross-peak from 3.5 ppm to the 1.6-1.7 ppm region.
-
Assignment: The signal at 1.6 ppm is the Linker CH
(Pos 7) . -
Validation: In the HSQC, this 1.6 ppm proton should correlate to a negative (blue) CH
carbon signal.
Step 3: Entering the Ring (The Chiral Gateway)
From the Linker CH
-
It will couple to a multiplet around 2.25 ppm .
-
Assignment: This is the C3 Methine .
-
HSQC Validation: This is the only aliphatic signal that will be Positive (Red) in the edited HSQC (CH group).
Step 4: Closing the Ring (C2, C4, C5)
Once C3 is identified (2.25 ppm):
-
C3
C2: C3 couples to the deshielded N-CH protons (~2.9-3.1 ppm). -
C3
C4: C3 couples to the shielded CH protons (~1.4-2.0 ppm). -
C4
C5: The C4 protons will couple to the other N-CH group (~2.8 ppm).
Visualization: The Assignment Logic Flow
The following diagram illustrates the unidirectional logic flow required to solve this structure without ambiguity.
Figure 1: Step-by-step logic flow using the "Benzylic Anchor" to resolve the pyrrolidine ring.
Part 5: Structural Connectivity Map
The diagram below visualizes the spin system connectivity you will observe in the COSY spectrum.
Figure 2: COSY Connectivity Map. Solid lines indicate observed cross-peaks; the dotted line indicates the ether linkage (no J-coupling).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Pulse Sequences). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard for Chemical Shifts).[1][2][3][4][5] Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online Database for Shift Prediction). Link
-
Bruker BioSpin. (2023). User Manual: Avance NEO Pulse Programming. (Source for cosygpppqf and hsqcedetgpsisp2.2 protocols). Link
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Elemental analysis data for 3-[2-(Benzyloxy)ethyl]pyrrolidine hydrochloride
Publish Comparison Guide: 3-[2-(Benzyloxy)ethyl]pyrrolidine Hydrochloride
Executive Summary & Compound Profile
3-[2-(Benzyloxy)ethyl]pyrrolidine hydrochloride is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] Unlike its more common analog, 3-(benzyloxy)pyrrolidine, this compound features an ethyl spacer between the pyrrolidine ring and the benzyloxy group. This structural extension alters the spatial orientation of the hydrophobic benzyl moiety, often improving binding affinity in deep hydrophobic pockets.
This guide provides a technical analysis of its physicochemical properties, elemental composition, and performance relative to structural alternatives.
| Property | Specification |
| CAS Number | Not widely listed; Analogous to 927819-90-7 (direct ether) |
| IUPAC Name | 3-[2-(Benzyloxy)ethyl]pyrrolidine hydrochloride |
| Molecular Formula | C₁₃H₂₀ClNO (Salt) / C₁₃H₁₉NO (Free Base) |
| Molecular Weight | 241.76 g/mol (HCl Salt) |
| Structure Type | Pyrrolidine scaffold with C2-linker ether |
| Primary Application | Introduction of flexible hydrophobic pharmacophores |
Elemental Analysis & Characterization Data
For research-grade intermediates, strict adherence to theoretical elemental composition is the primary metric for purity validation.[2] Below are the standard reference values and acceptance limits for high-purity (>98%) material.
Table 1: Elemental Analysis (CHN) Specifications
| Element | Theoretical % (HCl Salt) | Acceptance Limit (±0.4%) | Experimental Validation Protocol |
| Carbon (C) | 64.59% | 64.19% – 64.99% | Combustion Analysis (950°C) |
| Hydrogen (H) | 8.34% | 7.94% – 8.74% | Combustion Analysis |
| Nitrogen (N) | 5.79% | 5.39% – 6.19% | Thermal Conductivity Detection |
| Chlorine (Cl) | 14.66% | 14.26% – 15.06% | Titration (AgNO₃) or Ion Chromatography |
Note: Hygroscopicity can skew Hydrogen and Oxygen values.[1] Samples must be dried under vacuum (40°C, <1 mbar) for 4 hours prior to analysis.
Spectroscopic Identity (Reference Data)
-
¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, Ar-H), 4.58 (s, 2H, OCH₂Ph), 3.60 (t, J = 6.2 Hz, 2H, CH₂O), 3.45–3.20 (m, 3H, Pyr-H), 2.95 (t, 1H, Pyr-H), 2.45 (m, 1H, CH-Linker), 2.15 (m, 1H, Pyr-H), 1.80–1.65 (m, 3H, Linker/Pyr-H).
-
Mass Spectrometry (ESI+): Calculated for [M+H]⁺ (Free Base): 206.15. Found: 206.2.[1]
Comparative Performance Analysis
In medicinal chemistry, the choice of linker length and protecting group profoundly affects synthetic utility and biological activity.
Table 2: Structural & Functional Comparison
| Feature | 3-[2-(Benzyloxy)ethyl]pyrrolidine (Subject) | 3-(Benzyloxy)pyrrolidine (Alternative A) | 3-(2-Methoxyethyl)pyrrolidine (Alternative B)[1] |
| Linker Length | ~3.5 Å (Ethyl) | ~1.4 Å (Direct Ether) | ~3.5 Å (Ethyl) |
| LogP (Calc) | 2.1 (Moderate Lipophilicity) | 1.6 (Lower Lipophilicity) | 0.8 (Hydrophilic) |
| Steric Reach | High (Flexible extension) | Low (Rigid, close to ring) | High (Flexible extension) |
| Synthetic Utility | High: Benzyl group is stable to basic/oxidative conditions; removable via hydrogenolysis. | Moderate: Steric crowding near ring can hinder functionalization.[1] | Low: Methyl ether is difficult to deprotect (requires BBr₃), limiting versatility. |
| Stability | Excellent (Ether linkage) | Good | Excellent |
Key Insight: The "Subject" compound is superior when a drug target requires a hydrophobic interaction distal to the basic amine center.[1] Alternative A is too rigid for deep pockets, while Alternative B lacks the hydrophobic benzyl "anchor."
Experimental Protocols
Protocol A: Synthesis & Purification Workflow
Objective: Synthesis of the HCl salt from the N-Boc precursor.
-
Deprotection: Dissolve N-Boc-3-[2-(benzyloxy)ethyl]pyrrolidine (1.0 eq) in 1,4-dioxane.
-
Acidification: Slowly add 4M HCl in dioxane (5.0 eq) at 0°C under N₂ atmosphere.
-
Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (disappearance of starting material).
-
Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Filtration: Filter the white solid under argon (hygroscopic) and dry in a vacuum desiccator over P₂O₅.
Protocol B: QC Decision Tree
Objective: Validate batch quality before use in SAR studies.
Figure 1: Quality Control Decision Tree for pyrrolidine intermediates.
Mechanistic Pathway: Synthesis Logic
The synthesis of this compound generally follows a "C-alkylation" or "Chain Extension" strategy.[1][2] The diagram below illustrates the critical path from the starting material pyrrolidine-3-carboxylic acid or 3-pyrrolidineethanol.[1][2]
Figure 2: Synthetic route from 3-pyrrolidineethanol to the target hydrochloride salt.
References
-
Wodnicka, A., & Dzieciol, M. (2005).[3] Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, 1H and 13C NMR Analyses. Turkish Journal of Chemistry, 29(6), 641-646.[3]
-
Organic Syntheses. (1985).[1][4] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals: 4-Benzyloxyindole.[1][2][4] Org.[1][5] Synth., 63, 214. (Demonstrates pyrrolidine enamine chemistry and benzyl protection stability).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Pyrrolidine Derivatives. PubChem. [6]
-
Enamine Ltd. (2021).[1] Synthesis of Unique Pyrrolidines for Drug Discovery. Enamine Building Blocks Guide.
Sources
- 1. Buy (R)-3-Benzyloxy-pyrrolidine | 177948-70-8 [smolecule.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. "Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydroc" by ALICJA WODNICKA and MALGORZATA DZIECIOL [journals.tubitak.gov.tr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. 3-((Pyrrolidin-2-yl)methyl)benzoic acid hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[2-(Benzyloxy)ethyl]pyrrolidine
Executive Summary: Proactive Safety in Chemical Lifecycle Management
Hazard Analysis: A Structurally-Informed Risk Assessment
The disposal plan for any chemical is fundamentally dictated by its hazard profile. In the absence of specific toxicological data for 3-[2-(Benzyloxy)ethyl]pyrrolidine, we must infer its properties from its constituent functional groups.
-
The Pyrrolidine Moiety: The pyrrolidine ring is a cyclic secondary amine. Pyrrolidine itself (CAS 123-75-1) is classified as a flammable liquid that causes severe skin and eye burns and is harmful if swallowed or inhaled.[1][2][3] It is a lachrymator and is known to be extremely destructive to mucous membranes and the upper respiratory tract.[2][4]
-
The Benzyl Ether Moiety: Benzyl ether (CAS 103-50-4) is recognized as being toxic to aquatic life with long-lasting effects.[5][6][7] This raises significant environmental concerns, mandating that the compound must not enter drains or waterways.[4][5][6] It is also known to cause skin and eye irritation.[5]
Based on this composite analysis, we must handle 3-[2-(Benzyloxy)ethyl]pyrrolidine as a substance that is potentially corrosive, flammable, harmful to health, and a significant environmental hazard.
| Hazard Category | Anticipated Risk based on Structural Analogs | Primary Reference Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or absorbed through the skin.[2] | Pyrrolidine |
| Skin Corrosion / Irritation | Causes skin irritation, potentially severe burns.[1][2][5] | Pyrrolidine, Benzyl Ether |
| Serious Eye Damage / Irritation | Causes serious eye irritation, potentially severe burns.[1][2][5] | Pyrrolidine, Benzyl Ether |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[5][6][7] | Benzyl Ether |
| Flammability | Assumed to be a combustible or flammable liquid.[1][2][8] | Pyrrolidine |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. The causality behind each selection is to create an impermeable barrier against all potential exposure routes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[4]
-
Eye and Face Protection: Use chemical splash goggles and a face shield. Standard safety glasses are insufficient due to the risk of severe eye damage.[2][9]
-
Skin and Body Protection: A flame-retardant lab coat or a complete chemical-resistant suit is required.[1][4] Ensure clothing fully covers the body. Trousers should be worn outside of boots to prevent chemicals from spilling inside footwear.[10]
-
Respiratory Protection: All handling of this compound, especially during waste consolidation or spill cleanup, must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[2]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination. The following workflow must be followed.
Spill Response Workflow
Caption: Workflow for safe and effective spill response.
Step-by-Step Spill Cleanup
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and inform the lab supervisor and Environmental Health & Safety (EHS) department.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Don PPE: Before approaching the spill, don the full PPE detailed in Section 3.0.
-
Containment: Prevent the spill from spreading. Do not let the product enter drains.[4][5] Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial chemical sorbent pads.[2][12]
-
Absorption: Gently cover and absorb the spill with the inert material.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and chemically compatible waste container.[8][12]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials (e.g., paper towels, pads) and place them in the same hazardous waste container.
-
Disposal: Seal and label the container as hazardous waste, clearly indicating the contents. Follow the disposal protocol in Section 5.0.
Proper Disposal Protocol
Disposal of 3-[2-(Benzyloxy)ethyl]pyrrolidine must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][8]
Waste Disposal Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. fishersci.fr [fishersci.fr]
- 7. Benzyl ether - Safety Data Sheet [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-[2-(Benzyloxy)ethyl]pyrrolidine
Part 1: Executive Safety Directive
To the Researcher: You are handling 3-[2-(Benzyloxy)ethyl]pyrrolidine , a secondary amine intermediate often used as a scaffold in drug discovery. While Safety Data Sheets (SDS) typically classify this specific derivative as an Irritant (Skin/Eye Cat. 2) , its structural backbone—a pyrrolidine ring—dictates that you must handle it with protocols reserved for Corrosives and Sensitizers .
Secondary amines are notorious for penetrating standard nitrile gloves faster than expected and can cause cumulative sensitization. Do not treat this merely as a "benign organic building block." This guide elevates your safety protocols beyond the minimum compliance to ensure long-term health and experimental reproducibility.
Part 2: Hazard Architecture & Risk Assessment
Understanding the why governs the how.[1]
| Hazard Domain | Mechanism of Action | Operational Implication |
| Chemical Basis | Secondary Amine (pKa ~11): Highly basic nitrogen lone pair seeks protons. | Reacts exothermically with acids.[1] Saponifies skin lipids upon contact, leading to "slippery" burns that heal slowly.[1] |
| Physical State | Viscous Oil / Low-Melting Solid: The benzyl ether group increases molecular weight, reducing volatility compared to pyrrolidine. | Lower inhalation risk than parent pyrrolidine, but high surface adhesion.[1] Spills are difficult to wipe and spread easily on gloves. |
| Sensitization | Hapten Formation: Amines can bind to skin proteins, triggering immune responses (allergic dermatitis) after repeated low-level exposure. | Zero-skin-contact policy is mandatory.[1] A "minor itch" today can become a career-ending allergy tomorrow.[1] |
Part 3: Personal Protective Equipment (PPE) Specifications
Standard lab PPE is insufficient for direct handling of amine-rich oils.[1] Use this tiered protection strategy.
Hand Protection (The Critical Failure Point)
The Science: Amines degrade the cross-linking in latex and can permeate thin nitrile rubber.
-
Standard Operation (Weighing/Transfer): Double-gloving is required.
-
High Risk (Spill Cleanup/Scale-up >10g):
-
Required:Silver Shield / Laminate (EVOH) gloves.
-
Reasoning: Laminate films provide >480 min breakthrough time for amines, whereas nitrile may fail in <15 mins under direct saturation.[1]
-
Ocular & Respiratory Defense[2][3][4]
-
Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses.
-
Lungs: All open handling must occur inside a certified Chemical Fume Hood .[2]
Body Shielding
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt into skin if the amine catalyzes an exothermic reaction with other reagents.
-
Apron: Chemical-resistant rubber apron recommended for transfers >100 mL.
Part 4: Operational Workflows
Experiment: Syringe Transfer & Reaction Setup
Goal: Transfer 5.0 mL of reagent to a reaction flask under inert atmosphere.
-
Preparation:
-
Secure flask. Purge with Nitrogen/Argon.
-
Self-Validation: Inflate gloves to check for pinholes before starting.
-
-
The Transfer:
-
The "Drop" (Critical Step):
Visualization: PPE Decision Logic
Caption: Decision matrix for PPE selection based on operational scale and risk potential.
Part 5: Emergency Response & Disposal[9]
Spill Management (The "Neutralization" Protocol)
Do not simply wipe up amine spills with dry paper towels; this leaves a reactive residue.
-
Isolate: Evacuate the immediate 3-meter radius. Post "Do Not Enter" signage.[1]
-
Gear Up: Don Goggles, Laminate Gloves, and Lab Coat.
-
Neutralize:
-
Cover the spill with a 1:1 mixture of sand and sodium bisulfate (NaHSO₄) or a commercial "Base Neutralizer."
-
Chemistry: This converts the volatile free base amine into a non-volatile, water-soluble salt.[1]
-
-
Collect: Scoop the paste into a hazardous waste container labeled "Basic Inorganic/Organic Solids."
-
Clean: Wash the surface with water, then check pH with litmus paper to ensure neutrality (pH 6-8).
Waste Disposal[3][7][9][10][11]
-
Stream: Segregate into Non-Halogenated Organic Base waste.
-
Incompatibility: NEVER mix with Acid Waste streams (Risk of violent exotherm/explosion) or Oxidizers (Risk of fire).
Visualization: Spill Workflow
Caption: Logical workflow for categorizing and neutralizing amine spills safely.
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CAS 168960-29-8. Retrieved October 26, 2025, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart for Organic Amines. Retrieved October 26, 2025, from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
